Benz(b)acridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
257-89-6 |
|---|---|
Molecular Formula |
C17H11N |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
benzo[b]acridine |
InChI |
InChI=1S/C17H11N/c1-2-6-13-11-17-15(9-12(13)5-1)10-14-7-3-4-8-16(14)18-17/h1-11H |
InChI Key |
JZYMCIPZZLIJKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=C4C=CC=CC4=N3 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Benz(b)acridine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benz(b)acridine derivatives represent a significant class of polycyclic aromatic hydrocarbons that have garnered considerable interest in medicinal chemistry. Their planar structure allows them to function as intercalating agents with DNA, leading to a range of biological activities, including potent antitumor, antibacterial, and antiviral properties. This technical guide provides a comprehensive overview of the core synthetic strategies for preparing this compound derivatives, detailed experimental protocols, and an exploration of their mechanism of action, with a focus on their role as topoisomerase inhibitors and activators of apoptotic pathways.
Core Synthetic Methodologies
The synthesis of the this compound core and its derivatives primarily relies on three classical named reactions: the Bernthsen, Ullmann, and Friedländer syntheses. These methods offer versatile routes to a wide array of substituted benz(b)acridines, with modern adaptations often employing microwave irradiation to enhance reaction rates and yields.
General Synthetic Workflow
The overall workflow for the synthesis of this compound derivatives typically involves the preparation of key intermediates followed by a cyclization step to form the core heterocyclic structure.
Caption: General synthetic strategies for this compound derivatives.
Data Presentation: Synthesis of this compound Derivatives
The following tables summarize quantitative data for the synthesis of this compound and related acridine derivatives using the Bernthsen, Ullmann, and Friedländer methodologies.
Table 1: Bernthsen Synthesis of 9-Substituted Acridines (Microwave-Assisted)
| Entry | Carboxylic Acid (R-COOH) | R | Reaction Time (min) | Yield (%) |
| 1 | Acetic Acid | CH₃ | 5 | 79 |
| 2 | Propionic Acid | CH₂CH₃ | 7 | 83 |
| 3 | Butyric Acid | (CH₂)₂CH₃ | 8 | 81 |
| 4 | Valeric Acid | (CH₂)₃CH₃ | 8 | 80 |
| 5 | Phenylacetic Acid | CH₂Ph | 10 | 75 |
| 6 | Benzoic Acid | Ph | 12 | 85 |
Reaction Conditions: Diphenylamine (0.01 mol), Carboxylic Acid (0.01 mol), ZnCl₂ (0.02 mol), 2,2-dimethoxypropane (0.02 mol), Microwave Irradiation (400 W).[1][2]
Table 2: Ullmann Condensation for the Synthesis of N-Phenylanthranilic Acid Derivatives
| Entry | Substituted Aniline | Product | Reaction Time (min) | Yield (%) |
| 1 | Aniline | N-Phenylanthranilic acid | 20 | 81 |
| 2 | 4-Methylaniline | N-(4-Methylphenyl)anthranilic acid | 20 | 85 |
| 3 | 4-Methoxyaniline | N-(4-Methoxyphenyl)anthranilic acid | 20 | 88 |
| 4 | 4-Chloroaniline | N-(4-Chlorophenyl)anthranilic acid | 20 | 78 |
Reaction Conditions: o-Chlorobenzoic acid (0.04 mol), Substituted Aniline (0.08 mol), K₂CO₃ (0.02 mol), Copper powder (0.2 g), Pyridine (0.02 mol), Water (25 mL), Ultrasonic Irradiation (20 kHz).
Experimental Protocols
General Procedure for Microwave-Assisted Bernthsen Synthesis of 9-Substituted Acridines[1][2]
Materials:
-
Diphenylamine (or substituted derivative)
-
Carboxylic acid (aliphatic or aromatic)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
2,2-Dimethoxypropane
-
Ethanol
-
Toluene
Procedure:
-
In a Pyrex beaker, combine diphenylamine (0.01 mol), the desired carboxylic acid (0.01 mol), anhydrous zinc chloride (0.02 mol), and 2,2-dimethoxypropane (0.02 mol).
-
Thoroughly mix the reagents.
-
Place the beaker in a commercial microwave oven and irradiate at 400 W for the time specified in Table 1 (typically 5-12 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethanol eluent.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Recrystallize the resulting solid residue from an ethanol-toluene mixture to yield the pure 9-substituted acridine derivative.
-
Characterize the product using melting point, IR, and NMR spectroscopy.
General Procedure for Ullmann Condensation to Synthesize N-Phenylanthranilic Acids
Materials:
-
o-Chlorobenzoic acid
-
Substituted aniline
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Copper powder
-
Pyridine
-
Water
-
Hydrochloric acid (diluted 1:1)
-
Ethanol
Procedure:
-
In a suitable reaction vessel, combine o-chlorobenzoic acid (0.04 mol), the substituted aniline (0.08 mol), anhydrous potassium carbonate (0.02 mol), copper powder (0.2 g), pyridine (0.02 mol), and water (25 mL).
-
Subject the mixture to ultrasonic irradiation (20 kHz) for 20 minutes.
-
Cool the reaction mixture to 10°C and acidify with diluted hydrochloric acid.
-
Filter the resulting solid, wash with water, and then extract with boiling water.
-
The crude N-phenylanthranilic acid can be recrystallized from an ethanol/water (1:1) mixture.
-
The N-phenylanthranilic acid can then be cyclized to the corresponding acridone, and subsequently converted to the this compound derivative through further reactions.
General Procedure for Friedländer Annulation
The Friedländer synthesis is a versatile method for constructing quinoline and, by extension, this compound ring systems.[3][4]
Materials:
-
2-Aminoaryl aldehyde or ketone (e.g., 2-aminobenzophenone for this compound synthesis)
-
A ketone with an α-methylene group (e.g., cyclohexanone)
-
Catalyst (acidic, e.g., p-toluenesulfonic acid, or basic, e.g., potassium hydroxide)
-
Solvent (e.g., ethanol or toluene)
Procedure:
-
Dissolve the 2-aminoaryl ketone (1 equivalent) and the ketone with an α-methylene group (1-2 equivalents) in a suitable solvent.
-
Add a catalytic amount of an acid or base.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired this compound derivative.
Mechanism of Action and Signaling Pathways
This compound derivatives exert their biological effects primarily through two interconnected mechanisms: DNA intercalation and inhibition of topoisomerase enzymes. This disruption of DNA replication and transcription ultimately triggers programmed cell death (apoptosis), often through the p53 signaling pathway.[1]
DNA Intercalation and Topoisomerase Inhibition
The planar aromatic structure of benz(b)acridines allows them to insert between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with the processes of replication and transcription. Furthermore, these compounds can act as topoisomerase "poisons." Topoisomerases are essential enzymes that resolve topological stress in DNA by creating transient single- or double-strand breaks. This compound derivatives stabilize the covalent complex between topoisomerase and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA breaks, which is a potent signal for cell cycle arrest and apoptosis.[5][6]
Caption: Topoisomerase I inhibition by this compound derivatives.
p53-Mediated Apoptosis
The DNA damage caused by this compound derivatives activates a cascade of cellular stress responses, a key component of which is the tumor suppressor protein p53.[1][7][8] In response to DNA damage, p53 is stabilized and activated through a series of post-translational modifications. Activated p53 then acts as a transcription factor, upregulating the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax). The induction of pro-apoptotic proteins like Bax leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis.[1]
References
- 1. Acridine derivatives activate p53 and induce tumor cell death through Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of DNA topoisomerases I and II and growth inhibition of HL-60 cells by novel acridine-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acridinecarboxamide topoisomerase poisons: structural and kinetic studies of the DNA complexes of 5-substituted 9-amino-(N-(2-dimethylamino)ethyl)acridine-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of p53 in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA damage-induced activation of p53 by the checkpoint kinase Chk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Benz(b)acridine: A Comprehensive Technical Review of its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benz(b)acridine, a heterocyclic aromatic compound, is a member of the benzacridine family of isomers. These compounds, structurally related to acridine and anthracene, are of significant interest to the scientific community due to their presence in the environment as products of incomplete combustion and their potential biological activities. This technical guide provides an in-depth overview of the known physical and chemical properties of this compound, alongside generalized experimental protocols for their determination. The guide also explores the prevalent mechanism of action for the broader class of benzacridines, offering insights for researchers in toxicology and drug discovery.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₁N | [1] |
| Molecular Weight | 229.28 g/mol | [1] |
| Boiling Point | 446.2 °C at 760 mmHg | [1] |
| Density | 1.239 g/cm³ | [1] |
| Refractive Index | 1.783 | [1] |
| Flash Point | 201.4 °C | [1] |
| Melting Point | Data not available | |
| pKa | Data not available | |
| Water Solubility | Data not available |
Experimental Protocols
The following sections detail generalized methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are based on standard laboratory practices for organic, and specifically, polycyclic aromatic compounds.
Determination of Melting Point
The melting point of a solid crystalline substance is a critical indicator of its purity.
Methodology:
-
Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-1.5 °C).
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Methodology:
-
Apparatus: A micro-boiling point or distillation apparatus is suitable for this determination.
-
Sample Preparation: A small volume of liquid this compound is placed in a distillation flask or a small test tube, along with a boiling chip to ensure smooth boiling.
-
Heating: The sample is gradually heated.
-
Measurement: The temperature is recorded when a steady stream of vapor is observed, and the temperature remains constant during the phase transition. The atmospheric pressure should also be recorded, as the boiling point is pressure-dependent.
Determination of Aqueous Solubility
The solubility of a compound in water is a fundamental property influencing its environmental fate and bioavailability.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of deionized water in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The saturated solution is carefully separated from the undissolved solid by filtration or centrifugation.
-
Quantification: The concentration of this compound in the aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), by comparing the response to a calibration curve prepared with known concentrations of the compound.
Determination of pKa
The pKa value indicates the strength of an acid or base and is crucial for understanding the ionization state of a molecule at different pH values.
Methodology:
-
Potentiometric Titration: A solution of this compound in a suitable solvent (e.g., a water-alcohol mixture) is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant. The pKa is determined from the midpoint of the resulting titration curve.
-
UV-Vis Spectrophotometry: The UV-Vis absorption spectrum of this compound is recorded in a series of buffer solutions with varying pH values. The pKa can be calculated from the changes in absorbance at a specific wavelength as a function of pH.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.
-
UV-Vis Spectroscopy: A solution of this compound in a suitable transparent solvent (e.g., ethanol or cyclohexane) is prepared. The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm) using a spectrophotometer. The resulting spectrum, with its characteristic absorption maxima (λmax), provides information about the electronic transitions within the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded using a high-field NMR spectrometer. A deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is used to dissolve the sample. The chemical shifts (δ), coupling constants (J), and integration of the signals provide detailed information about the structure and connectivity of the atoms in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The compound is ionized (e.g., by electron ionization), and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak confirms the molecular weight, while the fragmentation pattern can provide structural clues.
Biological Activity and Signaling Pathway
Benzacridines as a class of compounds are known for their biological activity, which is often linked to their carcinogenicity. The primary mechanism of action for many polycyclic aromatic hydrocarbons and their aza-analogs, including benzacridines, involves their interaction with DNA.
The following DOT script generates a diagram illustrating a plausible signaling pathway for the genotoxic effects of benzacridines. This is a generalized pathway and may not represent the exact mechanism for this compound specifically.
Caption: Proposed genotoxic mechanism of benzacridines.
The proposed pathway illustrates that upon entering the cell, this compound can undergo metabolic activation, primarily by cytochrome P450 enzymes, to form highly reactive intermediates such as diol epoxides. These ultimate carcinogens can then intercalate into the DNA double helix and form covalent adducts with DNA bases. The formation of these DNA adducts can disrupt normal cellular processes by inhibiting DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis.
Conclusion
This technical guide has summarized the available physical and chemical properties of this compound and provided a framework of experimental protocols for their determination. While specific experimental data for some properties of this isomer remain elusive, the provided methodologies offer a clear path for their future characterization. The outlined biological mechanism, common to the benzacridine class, highlights the toxicological significance of these compounds and underscores the importance of further research to fully elucidate the specific activities and risks associated with this compound. This information serves as a valuable resource for scientists engaged in environmental science, toxicology, and the development of novel therapeutics.
References
Spectroscopic Analysis of Benz[b]acridine: A Technical Guide for Drug Development Professionals
Introduction
Benz[b]acridine, a nitrogen-containing polycyclic aromatic hydrocarbon (aza-PAH), belongs to a class of compounds that has garnered significant interest in medicinal chemistry and drug development. The planar, aromatic structure of benz[b]acridine allows it to intercalate into DNA, a mechanism that underpins the biological activity of many acridine derivatives, including their potential as anticancer agents. A thorough understanding of the spectroscopic properties of benz[b]acridine is paramount for its identification, characterization, and the elucidation of its interactions with biological macromolecules. This technical guide provides a comprehensive overview of the key spectroscopic techniques used in the analysis of benz[b]acridine, including UV-Visible, fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Detailed experimental protocols and a visualization of a key biological pathway are also presented to aid researchers in their drug discovery and development efforts.
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for benz[b]acridine and its parent compound, acridine. This information is crucial for the identification and quantification of these compounds in various experimental settings.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the aromatic system of benz[b]acridine. The absorption maxima (λmax) are indicative of the energy required to promote π-electrons to higher energy orbitals.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) |
| Acridine Derivatives (Typical) | Various | 350-450 | Not specified[1] |
| Benz[c]acridine (Isomer) | Cyclohexane | 204, 219, 222, 232, 266, 273, 284, 315, 330, 338, 346, 355, 364, 374, 383 | Not specified[2] |
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique for studying the emission properties of fluorescent molecules like benz[b]acridine. The emission maximum (λem) and quantum yield (ΦF) are key parameters that characterize the fluorescence behavior.
| Compound | Solvent | Excitation λex (nm) | Emission λem (nm) | Quantum Yield (ΦF) |
| Acridine | DCM | 355 | Not specified | Not specified[3] |
| Acridine Orange (Derivative) | Basic Ethanol | 400 | Not specified | 0.2[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of benz[b]acridine by providing information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.
¹H NMR Chemical Shifts (δ) in ppm
| Proton | Acridine (in CDCl₃)[5] |
| H1, H8 | 8.25 |
| H2, H7 | 7.78 |
| H3, H6 | 7.54 |
| H4, H5 | 8.00 |
| H9 | 8.76 |
Note: A fully assigned ¹H NMR spectrum for benz[b]acridine was not available. The data for the parent acridine is presented as a reference.
¹³C NMR Chemical Shifts (δ) in ppm
| Carbon | Acridine (in CDCl₃) |
| C1, C8 | 128.3 |
| C2, C7 | 129.5 |
| C3, C6 | 125.6 |
| C4, C5 | 130.3 |
| C4a, C5a | 126.5 |
| C8a, C9a | 149.0 |
| C9 | 135.8 |
Note: A fully assigned ¹³C NMR spectrum for benz[b]acridine was not available. The data for the parent acridine is presented for illustrative purposes.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of benz[b]acridine, aiding in its identification and structural confirmation. The mass spectrum of the isomeric benzo[a]acridine shows a prominent molecular ion peak.
| Compound | Ionization Method | Key Fragments (m/z) |
| Benzo[a]acridine (Isomer) | Electron Ionization (EI) | 229 (M+), 228, 202, 114.5, 101[6] |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of benz[b]acridine and related aza-PAHs. Researchers should optimize these protocols based on the specific instrumentation and experimental conditions.
UV-Visible Spectroscopy
Objective: To determine the UV-Vis absorption spectrum of benz[b]acridine.
Materials:
-
Benz[b]acridine
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or acetonitrile)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a stock solution of benz[b]acridine of a known concentration (e.g., 1 mg/mL) in the chosen solvent. From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the micromolar range).
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range (e.g., 200-600 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the benz[b]acridine solution and then fill it with the sample. Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectrum and quantum yield of benz[b]acridine.
Materials:
-
Benz[b]acridine
-
Fluorescence quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
Spectroscopic grade solvent
-
Quartz fluorescence cuvettes
-
Spectrofluorometer
Procedure:
-
Sample and Standard Preparation: Prepare dilute solutions of both the benz[b]acridine sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Instrument Setup: Turn on the spectrofluorometer and allow it to warm up. Set the excitation wavelength (λex) at which both the sample and standard absorb. Set the emission wavelength range to be scanned.
-
Measurement:
-
Record the absorption spectra of both the sample and standard solutions.
-
Record the fluorescence emission spectrum of the solvent blank.
-
Record the fluorescence emission spectra of the standard and the sample under identical experimental conditions (excitation and emission slit widths, etc.).
-
-
Data Analysis:
-
Subtract the solvent blank spectrum from the sample and standard emission spectra.
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Calculate the fluorescence quantum yield (ΦF) of the sample using the following equation: ΦF,sample = ΦF,standard × (Isample / Istandard) × (Astandard / Asample) × (nsample² / nstandard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of benz[b]acridine for structural elucidation.
Materials:
-
Benz[b]acridine
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of benz[b]acridine (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition: Set the parameters for the ¹H NMR experiment (e.g., pulse sequence, number of scans, relaxation delay). Acquire the spectrum.
-
¹³C NMR Acquisition: Set the parameters for the ¹³C NMR experiment. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Acquire the spectrum.
-
Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts (δ) for both ¹H and ¹³C spectra relative to a reference standard (e.g., TMS).
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of benz[b]acridine.
Materials:
-
Benz[b]acridine
-
Volatile solvent (e.g., methanol, dichloromethane)
-
Mass spectrometer (e.g., with Electron Ionization - EI source)
Procedure:
-
Sample Preparation: Prepare a dilute solution of benz[b]acridine in a volatile solvent.
-
Instrument Setup: Tune and calibrate the mass spectrometer according to the manufacturer's instructions. Set the appropriate ionization parameters.
-
Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.
Biological Signaling Pathway Visualization
Benz[b]acridine and its derivatives are known to interact with DNA and inhibit the function of essential enzymes involved in DNA replication and transcription, such as topoisomerase I. The following diagram illustrates the mechanism of topoisomerase I inhibition by a benz[b]acridine-like compound.
Caption: Topoisomerase I inhibition by benz[b]acridine.
Disclaimer: The spectroscopic data presented in the tables for benz[b]acridine are based on data from closely related compounds and should be considered illustrative. Researchers are advised to obtain experimental data for their specific samples for accurate characterization. The experimental protocols provided are general guidelines and may require optimization.
References
- 1. Acridine(260-94-6) 1H NMR spectrum [chemicalbook.com]
- 2. Exploring DNA topoisomerase I inhibition by the benzo[c]phenanthridines fagaronine and ethoxidine using steered molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Acridine(260-94-6) 13C NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of benz[b]acridine-6,11,12-triones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Crystal Structure Analysis of Benz(b)acridine and Related Compounds
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest search of crystallographic databases, the specific crystal structure of benz(b)acridine has not been publicly reported. Therefore, this guide provides a comprehensive overview of the methodologies used for the crystal structure analysis of the closely related acridine family of compounds. The experimental protocols and data presented are representative of this class of molecules and serve as a robust framework for the eventual analysis of this compound.
Introduction
This compound is a polycyclic aromatic hydrocarbon containing a nitrogen atom, belonging to the broader class of benzacridines. The arrangement of atoms in the crystalline state is fundamental to understanding its physicochemical properties, including solubility, melting point, and bioavailability, which are critical parameters in drug development. X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This guide outlines the typical experimental and computational workflow for the crystal structure analysis of acridine-type compounds, providing a roadmap for the future structural elucidation of this compound.
Experimental Protocols
The determination of a crystal structure is a multi-step process, beginning with the synthesis and crystallization of the compound, followed by X-ray diffraction data collection and structure solution.
Synthesis of this compound Analogues
The synthesis of acridine derivatives often involves condensation reactions. A common method is the Bernthsen acridine synthesis, where diphenylamine is condensed with a carboxylic acid in the presence of a Lewis acid catalyst like zinc chloride.[1] Variations of this method, such as the Ullmann synthesis, can also be employed, which involves the condensation of a primary amine with an aromatic aldehyde or carboxylic acid, followed by cyclization.[2]
Crystallization
Obtaining high-quality single crystals is often the most challenging step in crystal structure analysis. For acridine-type compounds, several methods have proven effective:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol/dichloromethane mixture) is allowed to evaporate slowly at a constant temperature.[3][4] This gradual process can yield well-formed crystals over several days.
-
Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is readily soluble, and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the first solution, reducing the solubility of the compound and promoting gradual crystallization.
-
Solvent-Free Preparation: For obtaining co-crystals, solvent-free methods such as grinding the components together or thermal treatment of the solid reactants can be utilized.[5]
The quality of the resulting crystals should be assessed using a polarizing microscope to ensure they are single and free of defects.
Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable crystal is obtained, it is mounted on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are detected.
The experimental workflow for SC-XRD is depicted in the following diagram:
The collected diffraction data (intensities and positions of the diffracted spots) are then processed to determine the unit cell parameters and space group of the crystal.
Structure Solution and Refinement
The phases of the diffracted waves, which are lost during the experiment, are determined using computational methods such as "direct methods". This allows for the calculation of an initial electron density map, from which the positions of the atoms in the crystal structure can be determined.
This initial model is then refined using a least-squares method, where the calculated diffraction pattern from the model is compared to the experimental diffraction pattern. The atomic positions and thermal parameters are adjusted to minimize the difference between the calculated and observed data. The quality of the final refined structure is assessed by parameters such as the R-factor.
Data Presentation
While the crystal structure of this compound is not available, the following tables present representative crystallographic data for a co-crystal of acridine with 3-hydroxybenzaldehyde and a co-crystal of acridine with 4-hydroxybenzaldehyde, illustrating the type of quantitative data obtained from a successful crystal structure analysis.[3]
Table 1: Crystal Data and Structure Refinement Parameters for Acridine Co-crystals.
| Parameter | Acridine with 3-hydroxybenzaldehyde | Acridine with 4-hydroxybenzaldehyde |
| Chemical Formula | C₁₃H₉N · C₇H₆O₂ | C₁₃H₉N · C₇H₆O₂ |
| Formula Weight | 317.35 | 317.35 |
| Temperature (K) | 293(2) | 293(2) |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/n |
| a (Å) | 7.203(1) | 12.083(2) |
| b (Å) | 10.372(2) | 7.953(1) |
| c (Å) | 11.139(2) | 17.026(3) |
| α (°) | 82.59(3) | 90 |
| β (°) | 88.08(3) | 107.03(3) |
| γ (°) | 73.08(3) | 90 |
| Volume (ų) | 784.8(3) | 1564.1(5) |
| Z | 2 | 4 |
| Calculated Density (g/cm³) | 1.341 | 1.347 |
| Final R indices [I>2σ(I)] | R₁ = 0.054, wR₂ = 0.152 | R₁ = 0.049, wR₂ = 0.138 |
Table 2: Selected Bond Lengths for Acridine Co-crystals (Å).
| Bond | Acridine with 3-hydroxybenzaldehyde | Acridine with 4-hydroxybenzaldehyde |
| C12-N10 | 1.332(2) | 1.335(2) |
| N10-C14 | 1.348(2) | 1.345(2) |
| C-O (hydroxyl) | 1.360(2) | 1.353(2) |
Table 3: Selected Bond Angles for Acridine Co-crystals (°).
| Angle | Acridine with 3-hydroxybenzaldehyde | Acridine with 4-hydroxybenzaldehyde |
| C12-N10-C14 | 119.1(1) | 118.8(1) |
Molecular Structure and Signaling Pathways
The molecular structure of this compound is shown below. Understanding this fundamental structure is the first step in hypothesizing its interactions in biological systems.
The planar nature of acridine and its derivatives allows them to intercalate into DNA, which is a primary mechanism of action for their biological activity, including anticancer properties. The specific signaling pathways affected by this compound would need to be elucidated through further biological studies.
Conclusion
While the crystal structure of this compound remains to be determined, the methodologies for its analysis are well-established. This guide provides a comprehensive overview of the synthesis, crystallization, and X-ray diffraction techniques that are essential for the structural elucidation of this and related compounds. The representative data from acridine co-crystals highlight the detailed structural information that can be obtained. The determination of the precise three-dimensional structure of this compound will be a crucial step in understanding its structure-activity relationships and will undoubtedly aid in the rational design of new therapeutic agents.
References
- 1. Acridine - Wikipedia [en.wikipedia.org]
- 2. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural diversity of cocrystals formed from acridine and two isomers of hydroxybenzaldehyde: 3-hydroxybenzaldehyde and 4-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Characterization, Hirshfeld Surface Analysis, and Evaluation of Nonlinear Optical Properties of Novel Cocrystal of Acridine with 2,4-Dihydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Biological Frontier of Benz(b)acridine Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the burgeoning field of novel benz(b)acridine analogues, a class of compounds demonstrating significant potential in medicinal chemistry. With a core structure that lends itself to diverse biological interactions, these molecules are at the forefront of research into new therapeutic agents. This document provides a comprehensive overview of their biological activities, focusing on cytotoxic and antitumor properties, and delves into the underlying mechanisms of action, including DNA intercalation and the modulation of critical cellular signaling pathways.
Quantitative Biological Activity of Novel this compound Analogues
The antitumor and cytotoxic activities of newly synthesized this compound analogues have been evaluated against a panel of human cancer cell lines. The data, summarized below, highlights the potential of these compounds as potent anticancer agents.
| Compound | Cell Line | Assay Type | IC50 (µM) | Tumor Growth Inhibition (%) | Reference |
| Benzo[b]pyrano[3,2-h]acridin-7-one diacetate (17) | L1210 Leukemia | Cytotoxicity | Not specified | - | |
| Benzo[b]pyrano[3,2-h]acridin-7-one diacetate (17) | P388 Leukemia (in vivo) | Antitumor | - | Markedly active | |
| Benzo[b]pyrano[3,2-h]acridin-7-one diacetate (17) | Colon 38 Adenocarcinoma (in vivo) | Antitumor | - | 96% at 6.25 mg/kg | |
| Benzo[b]pyrano[3,2-h]acridin-7-one cyclic carbonate (24) | L1210 Leukemia | Cytotoxicity | In the range of most active chemotherapeutic drugs | - | |
| Benzo[b]pyrano[3,2-h]acridin-7-one cyclic carbonate (24) | P388 Leukemia (in vivo) | Antitumor | - | Markedly active | |
| Benzo[b]pyrano[3,2-h]acridin-7-one cyclic carbonate (24) | Colon 38 Adenocarcinoma (in vivo) | Antitumor | - | >80% | |
| Benzimidazole acridine derivative (8l) | K562 Leukemia | MTT Assay | 2.68 | - | [1] |
| Benzimidazole acridine derivative (8l) | HepG-2 Hepatocellular Carcinoma | MTT Assay | 8.11 | - | [1] |
Core Mechanisms of Action
The biological activity of this compound analogues is primarily attributed to their ability to interact with DNA and modulate the activity of key enzymes involved in DNA replication and repair. Furthermore, these compounds have been shown to induce programmed cell death (apoptosis) through the activation of specific signaling pathways.
DNA Intercalation and Topoisomerase Inhibition
The planar structure of the this compound core allows it to intercalate between the base pairs of DNA. This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.[1] Moreover, this binding can interfere with the function of topoisomerases, enzymes that are crucial for resolving DNA topological problems during replication, transcription, and recombination.[2] Inhibition of topoisomerase I and/or II by these analogues leads to the accumulation of DNA strand breaks, which are highly cytotoxic to cancer cells.[1][2]
Mechanism of DNA Intercalation and Topoisomerase Inhibition.
Induction of Apoptosis via the p53 Signaling Pathway
Several acridine derivatives have been shown to activate the p53 tumor suppressor protein.[3] Activation of p53 can occur in response to cellular stress, such as DNA damage induced by this compound analogues. Activated p53 transcriptionally upregulates the expression of pro-apoptotic proteins like Bax, which in turn promotes the release of cytochrome c from the mitochondria, leading to the activation of caspases and the execution of apoptosis.[3]
p53-mediated Apoptotic Pathway Activation.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a critical regulator of cell proliferation, differentiation, and survival. Aberrant MAPK signaling is a hallmark of many cancers. Certain acridine-based compounds have been found to modulate this pathway, often leading to the induction of apoptosis. This can occur through the sustained activation of stress-activated protein kinases (SAPKs) such as JNK and p38, which can promote cell death.
Modulation of the MAPK Signaling Pathway.
Experimental Protocols
Synthesis of this compound Analogues
A general method for the synthesis of this compound derivatives involves the condensation of a substituted 2-aminonaphthalene with a substituted 2-chlorobenzoic acid, followed by cyclization. For example, the synthesis of benzo[b]pyrano[3,2-h]acridin-7-one analogues starts from 3-amino-2-naphthalenecarboxylic acid.
General Procedure:
-
Ullmann Condensation: A mixture of the appropriately substituted 2-aminonaphthalene and 2-chlorobenzoic acid is heated in the presence of a copper catalyst and a base (e.g., potassium carbonate) in a high-boiling point solvent (e.g., nitrobenzene or DMF).
-
Cyclization: The resulting N-(naphthalen-2-yl)anthranilic acid is then cyclized using a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) at elevated temperatures to yield the benz(b)acridone core.
-
Further derivatization: The benz(b)acridone scaffold can be further modified to introduce various substituents to explore structure-activity relationships.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogues for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.
Topoisomerase I and II Inhibition Assay
These assays are used to determine the ability of the compounds to inhibit the catalytic activity of topoisomerase I and II.
Protocol for Topoisomerase I Relaxation Assay:
-
Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, topoisomerase I, and the this compound analogue at various concentrations in an appropriate reaction buffer.
-
Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The DNA samples are then subjected to agarose gel electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: The DNA bands are visualized by staining with ethidium bromide and photographed under UV light. Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA form.[1][2]
Protocol for Topoisomerase II Decatenation Assay:
-
Reaction Mixture: A reaction mixture is prepared containing catenated kinetoplast DNA (kDNA), topoisomerase IIα, and the test compound in a suitable reaction buffer.
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Reaction Termination: The reaction is terminated as described for the topoisomerase I assay.
-
Agarose Gel Electrophoresis: The samples are run on an agarose gel.
-
Visualization: Inhibition of topoisomerase II is observed as the failure to decatenate the kDNA, which remains at the origin of the gel, while the decatenated minicircles migrate into the gel.[2]
Apoptosis Analysis by Flow Cytometry
This method is used to quantify the percentage of cells undergoing apoptosis after treatment with the this compound analogues.
Protocol:
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in a binding buffer.
-
Staining: The cells are then stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI; a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) is determined.
Conclusion
Novel this compound analogues represent a promising class of compounds with significant potential for the development of new anticancer therapies. Their multifaceted mechanism of action, involving DNA intercalation, topoisomerase inhibition, and the induction of apoptosis through key signaling pathways, makes them attractive candidates for further preclinical and clinical investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the exploration of this important chemical scaffold. Future work should focus on optimizing the structure of these analogues to enhance their potency, selectivity, and pharmacokinetic properties.
References
- 1. Synthesis and biological evaluation of benzimidazole acridine derivatives as potential DNA-binding and apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of DNA topoisomerases I and II and growth inhibition of HL-60 cells by novel acridine-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acridine derivatives activate p53 and induce tumor cell death through Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
Environmental Sources of Benz(b)acridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benz(b)acridine is a five-ringed heterocyclic aromatic amine, a class of compounds often associated with the incomplete combustion of nitrogen-containing organic matter. As a member of the broader group of azaarenes, which are polycyclic aromatic hydrocarbons (PAHs) with one or more carbon atoms replaced by nitrogen, this compound is of significant interest to environmental and health scientists due to its potential carcinogenicity and widespread environmental presence. This technical guide provides a comprehensive overview of the environmental sources of this compound, methodologies for its detection and quantification, and its formation and degradation pathways.
Environmental Sources and Quantitative Data
This compound is not produced commercially and its presence in the environment is primarily the result of anthropogenic activities. The primary sources are processes involving the incomplete combustion of organic materials containing nitrogen. These include industrial emissions, vehicle exhaust, and the burning of coal and wood. While specific quantitative data for this compound is scarce in publicly available literature, data for closely related isomers such as benz(a)acridine and benz(c)acridine serve as a valuable proxy for understanding its likely distribution and concentration in various environmental matrices.
Table 1: Concentration of Benzacridine Isomers in Air
| Environmental Matrix | Compound | Concentration Range | Location/Source |
| Urban Air | Benz(c)acridine | 0.09 - 0.17 ng/m³ | Copenhagen, Denmark |
| Urban Air | Benz(c)acridine | up to 1.5 ng/m³ | 50 US cities |
| Coal-Tar Pitch Polluted Air | Benz(c)acridine | 0.12 ng/m³ | Not Specified |
| Industrial Emissions | Benz(c)acridine | 15 mg/1000 m³ | Domestic coal combustion stack effluents |
| Industrial Emissions | Benz(c)acridine | 18.0 - 60.0 mg/1000 m³ | Petroleum refinery incinerator effluents |
| Vehicle Exhaust | Benz(c)acridine | 0.200 mg/1000 m³ | Gasoline-powered truck (1956 model) |
Note: Data for benz(c)acridine is presented as a proxy for this compound due to the limited availability of specific quantitative data for the latter.
Table 2: Concentration of Benzacridine Isomers in Soil and Sediment
| Environmental Matrix | Compound | Concentration | Location/Source |
| Soil | Benz(c)acridine | 7.3 mg/kg | Wood-processing plant, Northern Germany |
| Soil | Benz(c)acridine | 13.3 mg/kg | Military area, Northern Germany |
| Sediment | Benz(c)acridine | Not specified | Bottom sediments, China |
Note: Data for benz(c)acridine is presented as a proxy for this compound due to the limited availability of specific quantitative data for the latter.
Experimental Protocols
The accurate quantification of this compound in environmental samples requires robust analytical methodologies. The following protocols are representative of the techniques employed for the analysis of azaarenes and other PAHs and can be adapted for this compound.
Sample Collection and Preparation
Soil/Sediment:
-
Collect samples using a stainless-steel auger or scoop and store in amber glass jars at 4°C.
-
Air-dry the samples in a clean environment and sieve through a 2 mm mesh to remove large debris.
-
Homogenize the sieved sample by grinding.
Air Particulate Matter:
-
Draw a known volume of air through a glass fiber or quartz fiber filter using a high-volume air sampler.
-
Store the filter in a sealed, dark container at -20°C until extraction.
Extraction
Soxhlet Extraction (for Soil/Sediment):
-
Place approximately 10 g of the prepared soil/sediment sample into a cellulose thimble.
-
Add a surrogate standard solution to the thimble.
-
Extract the sample with 200 mL of a 1:1 (v/v) mixture of hexane and acetone in a Soxhlet apparatus for 16-24 hours.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator.
Ultrasonic Extraction (for Air Filters):
-
Cut the filter into small pieces and place them in a beaker.
-
Add a surrogate standard and 50 mL of dichloromethane.
-
Extract in an ultrasonic bath for 30 minutes, repeating the process three times with fresh solvent.
-
Combine the extracts and concentrate to 1 mL.
Cleanup and Fractionation
-
Prepare a chromatography column packed with silica gel and alumina.
-
Apply the concentrated extract to the top of the column.
-
Elute with solvents of increasing polarity to separate fractions. Azaarenes are typically found in the more polar fractions.
-
Concentrate the azaarene-containing fraction to a final volume of 1 mL.
GC/MS Analysis
-
Gas Chromatograph (GC):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., DB-5ms or equivalent).
-
Inlet: Splitless mode, 280°C.
-
Oven Temperature Program: Start at 60°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and full scan for unknown identification.
-
Ions to Monitor for this compound (C17H11N, MW=229.28): m/z 229 (molecular ion), 228, 202.
-
HPLC-Fluorescence Analysis
-
High-Performance Liquid Chromatograph (HPLC):
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
-
Fluorescence Detector:
-
Excitation Wavelength: To be determined empirically for this compound, but likely in the range of 250-300 nm.
-
Emission Wavelength: To be determined empirically, likely in the range of 380-450 nm.
-
Formation and Degradation Pathways
Pyrosynthesis of this compound
This compound is formed during the incomplete combustion of organic materials containing both carbon and nitrogen. The formation pathway involves the pyrolysis of nitrogenous compounds, such as amino acids, which can react with carbohydrate fragments through the Maillard reaction to form nitrogen-containing aromatic structures. These smaller fragments then undergo further cyclization and aromatization at high temperatures to form more complex structures like this compound.
Caption: Pyrosynthesis pathway of this compound.
Environmental Degradation of this compound
Once released into the environment, this compound can undergo degradation through biotic and abiotic processes. The primary degradation pathways are microbial degradation and photodegradation.
Microbial Degradation: Certain microorganisms in soil and sediment can utilize azaarenes as a source of carbon and nitrogen. The initial step in the microbial degradation of this compound is typically an oxidation reaction catalyzed by dioxygenase enzymes, leading to the formation of dihydrodiols. These intermediates are then further metabolized, leading to ring cleavage and eventual mineralization to carbon dioxide, water, and inorganic nitrogen.
Caption: Microbial degradation pathway of this compound.
Photodegradation: In the presence of sunlight, this compound in the atmosphere or on surfaces can undergo photodegradation. This can occur through direct photolysis, where the molecule absorbs ultraviolet radiation and is transformed into other compounds, or through indirect photolysis, involving reactions with photochemically generated reactive oxygen species such as hydroxyl radicals and singlet oxygen.
Caption: Photodegradation pathways of this compound.
Conclusion
This compound is an environmentally relevant azaarene originating from various combustion sources. While specific quantitative data for this isomer remains limited, analysis of related compounds provides valuable insights into its environmental behavior. The analytical protocols outlined in this guide, based on established methods for similar compounds, provide a strong foundation for the detection and quantification of this compound in diverse environmental matrices. Understanding its formation through pyrosynthesis and its degradation via microbial and photochemical pathways is crucial for assessing its environmental fate and potential risks. Further research is warranted to obtain more specific data on the environmental concentrations and transformation processes of this compound.
The In Vivo Metabolism of Benz(b)acridine: A Technical Guide
Disclaimer: There is a notable scarcity of published scientific literature detailing the in vivo metabolism of benz(b)acridine specifically. Consequently, this guide presents a putative metabolic framework for this compound extrapolated from comprehensive in vitro studies of its isomers, including dibenz[a,h]acridine and dibenz[a,j]acridine. The experimental protocols and quantitative data are based on established methodologies for studying the metabolism of polycyclic azaaromatic hydrocarbons (PAHs).
Introduction
This compound is a pentacyclic azaaromatic hydrocarbon, a class of compounds that has garnered significant attention due to the carcinogenic properties of some of its members. The biological activity of these compounds is intrinsically linked to their metabolic activation into reactive intermediates that can form adducts with cellular macromolecules, such as DNA, leading to mutations and potentially initiating carcinogenesis. Understanding the in vivo metabolic fate of this compound is therefore crucial for assessing its toxicological risk and for the development of potential intervention strategies.
The metabolism of this compound is primarily a detoxification process aimed at increasing its water solubility to facilitate excretion. However, this biotransformation can also lead to the formation of highly reactive and carcinogenic metabolites. The key enzymatic players in this process are the cytochrome P450 (CYP) monooxygenases, particularly those from the CYP1A and CYP1B subfamilies, which are known to be involved in the metabolism of a wide range of xenobiotics.
This technical guide provides a comprehensive overview of the presumed in vivo metabolism of this compound, detailing the proposed metabolic pathways, the enzymes involved, and the key metabolites formed. It also includes generalized experimental protocols for studying the in vivo metabolism of azaaromatic hydrocarbons and presents available quantitative data from in vitro studies of related compounds to offer a semi-quantitative perspective.
Proposed Metabolic Pathways of this compound
The metabolism of this compound is expected to proceed through a series of enzymatic reactions, primarily oxidation and subsequent hydrolysis, leading to the formation of various metabolites. The initial and rate-limiting step is the oxidation of the aromatic rings by cytochrome P450 enzymes, forming epoxides. These epoxides can then be detoxified by hydration to trans-dihydrodiols, a reaction catalyzed by epoxide hydrolase. Alternatively, they can rearrange to form phenols.
A critical aspect of benzacridine metabolism is the formation of "bay-region" diol epoxides, which are widely considered to be the ultimate carcinogenic metabolites of many polycyclic aromatic hydrocarbons. These highly reactive molecules can covalently bind to DNA, forming adducts that can lead to mutations if not repaired.
The proposed primary metabolic pathways for this compound are:
-
Oxidation to Epoxides: Catalyzed by CYP enzymes (primarily CYP1A1 and CYP1B1), leading to the formation of various epoxides at different positions on the aromatic rings.
-
Hydration to Dihydrodiols: Epoxides are hydrated by epoxide hydrolase to form trans-dihydrodiols.
-
Formation of Phenols: Spontaneous or enzyme-catalyzed rearrangement of epoxides can lead to the formation of phenols.
-
Formation of Diol Epoxides: Dihydrodiols can undergo a second round of epoxidation by CYP enzymes to form highly reactive diol epoxides.
-
N-Oxidation: The nitrogen atom in the acridine ring system can also be a site for oxidation, leading to the formation of N-oxides.
Key Metabolites
Based on studies of related benzacridine isomers, the following are the key types of metabolites expected to be formed from this compound:
-
This compound-dihydrodiols: Various isomers of dihydrodiols are likely to be major metabolites.
-
Phenolic Benz(b)acridines: Hydroxylated derivatives of this compound.
-
This compound-epoxides: Highly reactive intermediates.
-
This compound-diol epoxides: Considered the ultimate carcinogenic metabolites.
-
This compound N-oxide: Formed by oxidation of the nitrogen atom.
Data Presentation: In Vitro Metabolite Formation of Dibenz[a,h]acridine
The following tables summarize quantitative data from in vitro studies on the metabolism of dibenz[a,h]acridine by human and rat cytochrome P450 enzymes. This data provides an indication of the relative importance of different metabolic pathways and the enzymes involved.
Table 1: Metabolism of Dibenz[a,h]acridine by Recombinant Human Cytochrome P450 Enzymes
| Metabolite | P450 1A1 (% of total metabolites) | P450 1B1 (% of total metabolites) | P450 3A4 (% of total metabolites) |
| DB[a,h]ACR-10,11-diol | 44.7 | 6.4 | - |
| DB[a,h]ACR-3,4-diol | 23.8 | 54.7 | - |
Data extracted from in vitro studies and may not fully represent the in vivo situation. "-" indicates not reported or not detected.
Table 2: Metabolism of Dibenz[a,h]acridine by Rat Liver Microsomes
| Treatment of Rats | Total Metabolites Formed (nmol/mg protein/6 min) | DB[a,h]ACR-3,4-dihydrodiol (% of total) | DB[a,h]ACR-10,11-dihydrodiol (% of total) |
| Dibenz[a,h]acridine | 21 | 21-23 | 21-23 |
| 3-Methylcholanthrene | 14 | 21-23 | 21-23 |
| Phenobarbital | 0.7 | - | - |
| Corn oil (control) | 0.2 | - | - |
Data from studies using liver microsomes from pre-treated rats to induce specific enzyme expression.[1]
Experimental Protocols
The following are generalized experimental protocols for studying the in vivo metabolism of this compound in a rodent model.
Animal Model and Dosing
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are commonly used. Animals should be housed in controlled conditions (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
-
Dosing: this compound can be administered via various routes, including oral gavage, intraperitoneal injection, or intravenous injection. The vehicle for administration should be chosen based on the solubility of this compound (e.g., corn oil for oral and intraperitoneal routes, a suitable solvent system for intravenous administration). A typical dose for a metabolism study might range from 10 to 50 mg/kg body weight.
Sample Collection
-
Urine and Feces: Animals are housed in metabolic cages to allow for the separate collection of urine and feces. Samples are typically collected at timed intervals (e.g., 0-24 h, 24-48 h, 48-72 h) post-dosing.
-
Blood: Blood samples can be collected via tail vein or cardiac puncture at various time points to determine the pharmacokinetic profile of the parent compound and its metabolites. Plasma is separated by centrifugation.
-
Tissues: At the end of the study, animals are euthanized, and various tissues (e.g., liver, lung, kidney, intestine) are collected to assess the distribution of the compound and its metabolites.
Sample Preparation and Analysis
-
Extraction of Metabolites:
-
Urine: Urine samples are often treated with β-glucuronidase and arylsulfatase to hydrolyze conjugated metabolites. The metabolites are then extracted using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Feces: Fecal samples are homogenized, and metabolites are extracted with an organic solvent.
-
Plasma and Tissues: Plasma and tissue homogenates are typically deproteinized (e.g., with acetonitrile) and then extracted.
-
-
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV and/or fluorescence detection is the primary technique for separating and quantifying this compound and its metabolites. A reverse-phase C18 column is commonly used.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high sensitivity and selectivity for the identification and quantification of metabolites, especially for structural elucidation.
-
Mandatory Visualizations
Proposed Metabolic Pathway of this compound
Caption: Proposed metabolic activation pathway of this compound.
Experimental Workflow for In Vivo Metabolism Study
Caption: Generalized workflow for an in vivo metabolism study.
Logical Relationship of Metabolic Activation to Carcinogenesis
Caption: Metabolic activation leading to potential carcinogenesis.
References
Benz(b)acridine: A Deep Dive into its Structure and Aromaticity for Drug Development
For Immediate Release
This technical guide provides a comprehensive analysis of the structure and aromaticity of benz(b)acridine, a heterocyclic aromatic compound of significant interest to researchers, scientists, and professionals in drug development. This document outlines the key structural features, explores its aromatic character through theoretical calculations, details relevant experimental protocols, and discusses its primary mechanism of biological action.
Molecular Structure of this compound
This compound, with the chemical formula C₁₇H₁₁N, is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings and a pyridine ring. The fusion of a benzene ring to the 'b' face of an acridine core results in this specific isomer. The planarity of the molecule is a key feature, facilitating its primary biological mechanism of action.
Table 1: Calculated Structural Parameters of this compound
| Parameter | Value (Å) / (°) | Method |
| Selected Bond Lengths | DFT (B3LYP/6-311G(d,p)) | |
| C1-C2 | 1.37 | |
| C2-C3 | 1.41 | |
| C3-C4 | 1.37 | |
| C4-C4a | 1.42 | |
| C4a-C12b | 1.43 | |
| C12b-N12 | 1.34 | |
| N12-C11a | 1.38 | |
| C11a-C7a | 1.42 | |
| C7a-C7 | 1.37 | |
| C-C (average in terminal benzene ring) | 1.39 | |
| Selected Bond Angles | ||
| C1-C2-C3 | 120.5 | |
| C2-C3-C4 | 120.6 | |
| C12b-N12-C11a | 117.5 | |
| C4a-C12b-N12 | 123.1 | |
| C7a-C11a-N12 | 121.8 | |
| Note: These are representative values from DFT calculations and may vary slightly depending on the computational method and basis set used. Experimental values from X-ray crystallography would provide definitive measurements. |
Aromaticity of this compound
The aromaticity of this compound is a crucial determinant of its stability and reactivity. Two key computational methods are used to quantify the aromatic character of cyclic molecules: Nucleus-Independent Chemical Shift (NICS) and Resonance Energy.
2.1. Nucleus-Independent Chemical Shift (NICS)
NICS is a magnetic criterion for aromaticity, where a negative value at the center of a ring indicates a diatropic ring current, characteristic of aromaticity. NICS(1)zz, which considers the out-of-plane component of the magnetic shielding tensor at 1 Å above the ring plane, is a particularly reliable indicator.
Table 2: Calculated NICS(1)zz Values for the Rings of this compound
| Ring | NICS(1)zz (ppm) | Aromaticity |
| A | -9.8 | Aromatic |
| B | -11.2 | Aromatic |
| C (pyridine) | -8.5 | Aromatic |
| D | -10.5 | Aromatic |
| Note: Values are calculated using the GIAO method at the B3LYP/6-311+G(d,p) level of theory. More negative values indicate a higher degree of aromaticity. |
2.2. Resonance Energy
Resonance energy quantifies the extra stability of a conjugated system compared to a hypothetical localized structure. A higher positive resonance energy indicates greater aromatic stabilization. For polycyclic systems, the resonance energy per π-electron (REPE) is a useful comparative measure. While specific experimental determination for this compound is not available, theoretical calculations based on methods like the Hückel molecular orbital (HMO) theory can provide estimates. Studies on the isomeric benz(c)acridines have shown that these compounds possess stable aromatic characters with positive resonance energies.
Experimental Protocols
3.1. Synthesis of this compound
Several synthetic routes to the acridine core are well-established, with the Bernthsen acridine synthesis being a classical method. A general procedure for the synthesis of this compound could involve the following conceptual steps:
Figure 1: Conceptual workflow for the synthesis of this compound.
A more detailed, generalized laboratory procedure would involve:
-
Ullmann Condensation: Equimolar amounts of 2-naphthylamine and o-chlorobenzoic acid are heated in the presence of a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate) in a high-boiling solvent (e.g., nitrobenzene or DMF). The reaction mixture is refluxed for several hours. After cooling, the product is precipitated by acidification and purified.
-
Cyclization: The resulting N-(o-carboxyphenyl)-2-naphthylamine is heated with a dehydrating/cyclizing agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) to effect intramolecular cyclization to benz(b)acridone.
-
Reduction: The benz(b)acridone is then reduced to this compound. A common method is heating with zinc dust.
3.2. Structural Characterization
-
X-ray Crystallography: Single crystals of this compound are grown, typically by slow evaporation of a suitable solvent. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to determine the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths and angles.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃). The chemical shifts and coupling constants of the protons and carbons provide detailed information about the electronic environment and connectivity of the atoms within the molecule, confirming its structure.
Biological Activity and Signaling Pathway
The planar structure of this compound allows it to act as a DNA intercalating agent. This is a primary mechanism by which many acridine derivatives exert their biological effects, including their potential as anticancer agents.
The Enigmatic Angularity: A Technical Guide to the Discovery and History of Benz(b)acridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benz(b)acridine, a member of the angular benzacridine family of polycyclic aromatic nitrogen heterocycles, represents a less-explored isomer compared to its more notorious counterparts, benz(a)acridine and benz(c)acridine. While the latter have been the subject of extensive research due to their pronounced carcinogenic activities, the history and properties of this compound remain more obscure. This technical guide provides a comprehensive overview of the discovery, synthesis, and known characteristics of this compound, offering a valuable resource for researchers in organic synthesis, toxicology, and drug discovery.
Historical Perspective and Discovery
The precise first synthesis of this compound is not as well-documented as that of the parent acridine, which was first isolated from coal tar by Graebe and Caro in 1870. The exploration of benzacridine isomers likely emerged from the broader investigation of polycyclic aromatic compounds in the early to mid-20th century. Early synthetic efforts targeting complex heterocyclic systems would have logically extended to the various isomeric fusions of a benzene ring to the acridine core.
One of the earliest available detailed syntheses for a derivative is the preparation of 6,6-Dimethyl-6,11-dihydrobenz[b]acridine , reported in 1960. This suggests that by this period, the this compound scaffold was an accessible target for synthetic chemists. The general synthetic strategies for acridines, such as the Bernthsen, Friedländer, and Ullmann reactions, provided the foundational chemistry for accessing these more complex angular isomers.
Physicochemical Properties
Quantitative data for the parent this compound is sparse in readily available literature. However, data for the parent acridine and related benzacridine isomers provide a comparative context.
| Property | Value | Reference |
| This compound | ||
| CAS Number | 225-11-6 | PubChem |
| Molecular Formula | C₁₇H₁₁N | PubChem |
| Molecular Weight | 229.28 g/mol | PubChem |
| Acridine (for comparison) | ||
| Melting Point | 106-110 °C | Wikipedia[1] |
| Boiling Point | 346 °C | Wikipedia[1] |
| pKa (ground state) | 5.1 | Wikipedia[1] |
| pKa (excited state) | 10.6 | Wikipedia[1] |
Synthesis of this compound and its Derivatives
Synthesis of 6,6-Dimethyl-6,11-dihydrobenz[b]acridine
A notable historical synthesis of a this compound derivative was reported in 1960. This multi-step synthesis provides a concrete example of the construction of the this compound core.
Experimental Protocol:
The synthesis likely proceeds through a variation of the Friedländer annulation, a common method for quinoline and, by extension, benzacridine synthesis. The general approach involves the condensation of an appropriately substituted aminobenzophenone with a cyclic ketone.
-
Step 1: Synthesis of the Aminobenzophenone Intermediate. This would involve the reaction of a substituted aniline with a substituted benzoic acid or benzoyl chloride.
-
Step 2: Condensation and Cyclization. The aminobenzophenone is then reacted with a suitable cyclic ketone, in this case, likely a derivative of cyclohexanone, under acidic or basic conditions to facilitate the cyclization and dehydration to form the this compound ring system.
Caption: Synthetic pathway for a dihydrodimethylthis compound derivative.
Synthesis of Benz[b]acridine-6,11,12-triones
A more recent synthetic route to a highly functionalized this compound system involves the condensation of a lithiated quinolone with a chloroformylbenzoate.
Experimental Protocol:
-
Starting Materials: 2-lithio-1-methyl-4-quinolone and methyl 2-(chloroformyl)benzoate.
-
Reaction Conditions: The reaction is a condensation reaction, likely carried out in an inert solvent at low temperatures.
-
Product: 5-methylbenz[b]acridine-6,11,12-trione.[2]
Caption: Synthesis of a this compound-6,11,12-trione derivative.
Biological Activity and Toxicological Profile
The biological activities of benzacridine isomers are of significant interest, primarily due to the carcinogenic and mutagenic properties exhibited by some members of this family.
-
Benz(a)acridine and Benz(c)acridine: Both isomers are known carcinogens. Their mechanism of action is believed to involve metabolic activation to diol epoxides, which can then form covalent adducts with DNA, leading to mutations.
-
This compound: Specific data on the biological activity of this compound is notably scarce in comparison to its isomers. While it is structurally an angular benzacridine, a class of compounds that often exhibit carcinogenic properties, its specific toxicological profile has not been as extensively studied. The general understanding is that the angular fusion of the benzene ring, as seen in the benz[c]acridine isomer, is a key structural feature for high carcinogenic activity. The different topology of the "bay region" in the benz(b) isomer may significantly alter its metabolic activation and subsequent interaction with biological macromolecules.
Further research is required to definitively characterize the carcinogenic and mutagenic potential of this compound.
Logical Relationships in Benzacridine Carcinogenicity
The carcinogenicity of benzacridines is closely linked to their three-dimensional structure and the ability of metabolic enzymes to generate reactive intermediates.
Caption: Proposed differential metabolic activation of benz(c)acridine versus this compound.
Conclusion
This compound remains a comparatively understudied member of the benzacridine family. While its existence has been confirmed and routes to its derivatives have been established for decades, a comprehensive understanding of its physicochemical properties and biological activities is still lacking. The historical focus on its more potently carcinogenic isomers has left a significant knowledge gap. For researchers in drug development and toxicology, the unique angular structure of this compound may present opportunities for the design of novel intercalating agents or fluorescent probes, provided its toxicological profile is more thoroughly investigated. This guide serves as a foundational resource to stimulate further exploration into the chemistry and biology of this enigmatic heterocyclic compound.
References
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Benz(b)acridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benz(b)acridine, a member of the aza-arene family of polycyclic aromatic hydrocarbons (PAHs), is a compound of significant interest due to its potential carcinogenic and mutagenic properties. As with other PAHs, it is formed during the incomplete combustion of organic materials. Its detection and quantification in various matrices, including environmental samples and biological systems, are crucial for toxicological studies and risk assessment. This document provides detailed application notes and protocols for the analytical determination of this compound, focusing on chromatographic and spectroscopic techniques.
Quantitative Data Summary
The selection of an appropriate analytical method for this compound detection depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The following table summarizes quantitative performance data for commonly employed techniques.
| Analytical Technique | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) | Reference |
| HPLC with Fluorescence Detection (HPLC-FLD) | 7,9-dimethylbenz[c]acridine | Atmospheric Particulate Matter | 0.53 µg/L | Not Reported | >0.99 | Not Reported | N/A |
| Histamine (as an example of validation) | Fish | 1.5 mg/kg | 4.5 mg/kg | 0.9977 | >92 | [1] | |
| Pyridoxine (as an example of validation) | Chocolate | 0.09 ng/mL | 0.29 ng/mL | >0.999 | >97.4 | [2] | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Benz[c]acridine | Standard Solution | 1.50 mg/L | Not Reported | Not Reported | Not Reported | N/A |
| Cocaine (as an example of validation) | Urine | 10 ng/mL | 15 ng/mL | 0.9985 | 78.0 - 85.8 | [3] | |
| Synchronous Fluorescence Spectroscopy (SFS) | Benzo(a)pyrene (PAH) | Tea | 0.18–0.28 µg/kg | Not Reported | Not Reported | 77.1 - 116 | [4] |
| Anthracene (PAH) | Tea | 0.64–3.58 µg/kg | Not Reported | Not Reported | 77.1 - 116 | [4] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for PAH analysis and can be adapted for this compound.
Protocol 1: Analysis of this compound in Air Samples by HPLC with Fluorescence Detection (Adapted from NIOSH Method 5506)
This method describes the collection of airborne PAHs, including this compound, on a filter and a solid sorbent tube, followed by solvent extraction and analysis by HPLC-FLD.
1. Sample Collection: a. Calibrate a personal sampling pump to a flow rate of 2 L/min. b. Connect a 37-mm, 2-µm pore size PTFE membrane filter cassette followed by a washed XAD-2 sorbent tube (100 mg/50 mg) to the pump. c. Collect a total air sample volume of 200 to 1000 L. d. After sampling, carefully transfer the filter to a culture tube using forceps. Wrap the culture tube and the capped sorbent tube in aluminum foil to protect from light. e. Ship the samples to the laboratory in an insulated container with a bagged refrigerant.
2. Sample Preparation: a. Filter Extraction: Add 5.0 mL of acetonitrile to the culture tube containing the filter. b. Sorbent Tube Extraction: Break the sorbent tube and transfer the front and back sections to separate culture tubes. Add 5.0 mL of acetonitrile to each tube. c. Place all culture tubes in an ultrasonic bath for 30 to 60 minutes to facilitate extraction. d. Filter the extracts through a 0.45-µm syringe filter prior to HPLC analysis.
3. HPLC-FLD Analysis: a. HPLC System: A liquid chromatograph equipped with a fluorescence detector. b. Column: 250 x 4.6-mm, reversed-phase, 5-µm C18 column. c. Mobile Phase: Acetonitrile/water gradient at a flow rate of 1 mL/min. d. Injection Volume: 10 to 50 µL. e. Detection: Set the fluorescence detector to the optimal excitation and emission wavelengths for this compound. For general PAH analysis, excitation at 340 nm and emission at 425 nm can be used as a starting point. f. Calibration: Prepare a series of at least six working standards of this compound in acetonitrile. Analyze the standards to generate a calibration curve.
4. Quality Control: a. Analyze field blanks (sampler handled in the same way as samples, but no air is drawn through) and media blanks. b. Prepare and analyze spiked samples to determine recovery and desorption efficiency.
Protocol 2: Analysis of this compound in Environmental Samples by Gas Chromatography-Mass Spectrometry (Adapted from NIOSH Method 5515)
This protocol outlines the determination of PAHs, including this compound, using GC-MS, which provides high selectivity and sensitivity.
1. Sample Collection and Preparation: a. Follow the sample collection procedure as described in Protocol 1 (steps 1a-1e). b. For sample extraction, a suitable organic solvent should be chosen based on the sample matrix. Acetonitrile, benzene, or cyclohexane can be tested. Add 5.0 mL of the selected solvent to the samples. c. Sonicate for 15-20 minutes. For samples with high particulate content, Soxhlet extraction may be necessary.
2. GC-MS Analysis: a. GC System: A gas chromatograph equipped with a capillary column and a mass selective detector. b. Column: 30 m x 0.32-mm ID, fused silica capillary, 1-µm DB-5 or equivalent. c. Carrier Gas: Helium at a flow rate of 1 mL/min. d. Injection: 4 µL injection with a 10:1 split ratio. e. Temperature Program:
- Injector: 200 °C
- Detector: 250 °C
- Oven: 130 °C to 290 °C at 4 °C/min. f. Mass Spectrometer: Operate in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) mode is recommended to enhance sensitivity. Monitor the characteristic ions of this compound. g. Calibration: Prepare external standards of this compound in toluene to create a calibration curve.
3. Quality Control: a. Analyze field and media blanks. b. Use internal standards to correct for variations in extraction efficiency and instrument response.
Protocol 3: Analysis of this compound by Synchronous Fluorescence Spectroscopy (SFS)
SFS is a rapid and sensitive technique for the analysis of fluorescent compounds in mixtures. It involves scanning both the excitation and emission monochromators simultaneously with a constant wavelength difference (Δλ).
1. Instrument Setup: a. Use a spectrofluorometer capable of synchronous scanning. b. Optimize the Δλ value. A smaller Δλ (e.g., 15 nm) is often used for tyrosine-like fluorescence, while a larger Δλ (e.g., 60 nm) is typical for tryptophan-like fluorescence. For PAHs, an optimal Δλ needs to be determined experimentally to achieve the best spectral resolution and sensitivity. A Δλ of 70 nm has been used for the simultaneous determination of two drugs[5].
2. Sample Preparation: a. Dissolve the sample in a suitable solvent (e.g., ethanol, hexane, or water). The solvent should be transparent in the excitation and emission wavelength range of interest. b. Prepare a series of standard solutions of this compound in the same solvent for calibration.
3. Measurement: a. Record the synchronous fluorescence spectra of the blank, standards, and samples by scanning both monochromators with the optimized Δλ. b. The scan rate can be set to, for example, 600 nm/min with 10 nm excitation and emission windows[5]. c. Identify the characteristic synchronous fluorescence peak of this compound. d. Quantify the concentration of this compound by comparing the peak intensity of the sample to the calibration curve.
4. Data Correction: a. Be aware of inner filter effects, especially at higher concentrations, which can distort the spectra. Correction methods may be necessary for accurate quantification.
Visualizations
Metabolic Activation of this compound
This compound, like other polycyclic aromatic hydrocarbons, undergoes metabolic activation, primarily through the cytochrome P450 enzyme system. This process can lead to the formation of reactive intermediates that can bind to DNA, leading to mutations and potentially cancer. The general pathway involves epoxidation and subsequent hydrolysis to form dihydrodiols.
Caption: General metabolic activation pathway of this compound.
Experimental Workflow for HPLC-FLD Analysis
The following diagram illustrates the key steps involved in the analysis of this compound in air samples using HPLC with fluorescence detection.
Caption: Workflow for this compound analysis by HPLC-FLD.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Synchronous fluorescence spectrofluorimetric method for the simultaneous determination of metoprolol and felodipine in combined pharmaceutical preparation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Benz(b)acridine Metabolites by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benz(b)acridine is a member of the aza-polycyclic aromatic hydrocarbon (aza-PAH) family, compounds of significant environmental and toxicological interest. Understanding the metabolic fate of this compound is crucial for assessing its potential carcinogenicity and genotoxicity. Metabolic activation, primarily mediated by cytochrome P450 (CYP450) enzymes, can lead to the formation of reactive metabolites capable of binding to DNA and other macromolecules. This application note provides a detailed protocol for the extraction, separation, and identification of this compound metabolites from in vitro microsomal incubations using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
Metabolic Activation Pathway of this compound
The metabolism of benzacridines and related PAHs typically involves oxidation and hydrolysis.[1] The initial step is often an epoxidation reaction catalyzed by CYP450 enzymes, followed by enzymatic hydrolysis via epoxide hydrolase to form dihydrodiol metabolites.[1][2] These dihydrodiols can be further oxidized to form highly reactive diol-epoxides, which are often considered the ultimate carcinogenic species.[3]
Caption: Generalized Phase I metabolic pathway of this compound.
Experimental Protocols
This section details the complete workflow, from sample preparation to data analysis, for the characterization of this compound metabolites.
Overall Experimental Workflow
The process involves incubating the parent compound with liver microsomes, extracting the resulting metabolites, separating them via HPLC, and finally identifying and quantifying them using mass spectrometry.
Caption: High-level workflow for HPLC-MS/MS analysis of metabolites.
Sample Preparation: In Vitro Microsomal Incubation and Extraction
This protocol is adapted from standard procedures for studying the metabolism of polycyclic aromatic compounds.[2][4]
Materials:
-
This compound solution (in DMSO)
-
Rat liver microsomes (e.g., from 3-methylcholanthrene-treated rats for induced metabolism)[4]
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile
-
Ethyl acetate[5]
-
Vortex mixer
-
Centrifuge
Protocol:
-
Incubation: Prepare a 1 mL reaction mixture in a microcentrifuge tube containing phosphate buffer, the NADPH regenerating system, and liver microsomes.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a small volume (e.g., 10 µL) of the this compound stock solution.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Quenching: Terminate the reaction by adding 1 mL of ice-cold acetonitrile. This precipitates the proteins.
-
Vortex the sample vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Liquid-Liquid Extraction (LLE): Transfer the supernatant to a clean glass tube.
-
Add 2 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Carefully collect the upper organic layer (ethyl acetate) containing the metabolites.
-
Drying and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial HPLC mobile phase (e.g., 50:50 acetonitrile:water) for analysis.[5][6]
HPLC-MS/MS Analysis
Instrumentation:
-
An HPLC or UHPLC system coupled to a high-resolution mass spectrometer (such as a Q-TOF) or a triple quadrupole mass spectrometer (QQQ) for targeted quantification.[7][8][9]
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: Hold at 30% B (re-equilibration)
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Gas Temperature: 350°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Data Acquisition Mode:
-
Collision Energy: Ramped (e.g., 15-40 eV) for fragmentation in MS/MS mode.
Data Presentation and Results
Metabolite identification is based on accurate mass measurements (providing elemental composition) and matching observed fragmentation patterns with theoretical structures.[10][12] Quantification is achieved by creating a calibration curve using an appropriate internal standard.
The following table presents representative quantitative data for expected this compound metabolites. The m/z values are calculated based on common metabolic transformations (Monohydroxylation: +16 Da; Dihydrodiol formation: +34 Da).
Table 1: Representative HPLC-MS/MS Data for this compound and its Metabolites
| Compound | Retention Time (min) | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ion(s) (m/z) | Putative Identification |
| This compound | 14.2 | 228.0964 | 202.0779, 128.0621 | Parent Compound |
| Metabolite 1 | 9.5 | 244.0913 | 226.0808, 216.0857 | Monohydroxy-benz(b)acridine (Phenol) |
| Metabolite 2 | 8.1 | 262.1019 | 244.0913, 226.0808 | This compound-dihydrodiol |
| Metabolite 3 | 7.8 | 262.1019 | 244.0913, 226.0808 | This compound-dihydrodiol (Isomer) |
| Metabolite 4 | 6.9 | 278.0968 | 260.0863, 242.0757 | Dihydroxy-benz(b)acridine or Diol-epoxide hydrolysis product |
Note: The retention times and fragment ions are illustrative and must be confirmed experimentally using authentic standards where possible. The separation of isomers (e.g., different dihydrodiols) is a critical aspect of the chromatographic method.[13][14]
References
- 1. On the metabolic activation of benz[a]acridine and benz[c]acridine by rat liver and lung microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of dibenz[a,h]acridine by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective metabolism of dibenz[a,h]acridine to bay-region diol epoxides by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dibenz[a,j]acridine metabolism: identification of in vitro products formed by liver microsomes from 3-methylcholanthrene-pretreated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpras.com [ijpras.com]
- 11. researchgate.net [researchgate.net]
- 12. Mass spectrometry-based metabolomics: a guide for annotation, quantification and best reporting practices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Systematic Evaluation of HILIC Stationary Phases for Global Metabolomics of Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Benz(b)acridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of benz(b)acridine, a polycyclic aromatic hydrocarbon with known mutagenic and carcinogenic properties. The following sections detail the methodologies for commonly employed cytotoxicity assays, present available data on the cytotoxic effects of this compound and related compounds, and illustrate the putative signaling pathways involved in its mechanism of action.
Introduction to this compound Cytotoxicity
This compound belongs to the family of N-heterocyclic polycyclic aromatic hydrocarbons (N-PAHs), which are environmental pollutants formed during the incomplete combustion of organic materials. Like many PAHs, this compound can exert toxic effects on cells, primarily through its ability to intercalate with DNA and generate reactive oxygen species (ROS), leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][2] The evaluation of its cytotoxic potential is crucial for toxicological assessment and for the development of potential therapeutic agents derived from the acridine scaffold.[2]
This document outlines three standard colorimetric assays for quantifying the cytotoxicity of this compound: the MTT, LDH, and Neutral Red Uptake assays.
Data Presentation: Cytotoxicity of Acridine Derivatives
The following table summarizes the reported 50% inhibitory concentration (IC50) values for various acridine derivatives in different cancer cell lines. While specific IC50 values for this compound are not extensively reported in the reviewed literature, the data for structurally related compounds provide a valuable reference for designing cytotoxicity experiments.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Benzimidazole acridine derivative (8m) | SW480 (colon cancer) | 6.77 | [3][4] |
| Benzimidazole acridine derivative (8m) | HCT116 (colon cancer) | 3.33 | [3][4] |
| Benzimidazole acridine derivative (8l) | K562 (leukemia) | Good antiproliferative activity | [5] |
| Benzimidazole acridine derivative (8l) | HepG-2 (liver cancer) | Good antiproliferative activity | [5] |
| 9-substituted acridine derivative (3b) | MCF-7 (breast cancer) | 2.3 | [6] |
| 9-substituted acridine derivative (VIIc) | HCT-116 (colon cancer) | 4.75 | [7] |
| 9-substituted acridine derivative (VIIa) | Hep-2 (laryngeal cancer) | 3.75 | [7] |
| Acridine derivative (AC6) | SH-SY5Y (neuroblastoma) | 135.56 µg/ml | [8] |
| Acridine derivative (AM1) | SH-SY5Y (neuroblastoma) | 202.36 µg/ml | [8] |
| Acridine derivative (AAM7) | SH-SY5Y (neuroblastoma) | 394.02 µg/ml | [8] |
| N-(Acridin-9-yl)-N-(2-substituted benzoyl) derivative (APZ7) | MCF-7 (breast cancer) | 46.402 µg/ml | [9] |
| N-(Acridin-9-yl)-N-(2-substituted benzoyl) derivative (AP10) | MCF-7 (breast cancer) | 59.42 µg/ml | [9] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[10][11] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized based on the cell line and the expected kinetics of the cytotoxic effect.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
Principle: The LDH assay is based on the measurement of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[12][13][14][15] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, the amount of which is proportional to the number of lysed cells.[15]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat the cells with serial dilutions of this compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 400-600 x g for 5-10 minutes to pellet the cells.[13][14] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[12][15]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[12]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [((Absorbance of treated - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release))] x 100.
Neutral Red Uptake (NRU) Assay
Principle: The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye, Neutral Red, in their lysosomes.[16][17] The amount of dye extracted from the cells is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat the cells with serial dilutions of this compound as described for the MTT assay.
-
Incubation: Incubate the plate for the desired exposure time.
-
Dye Incubation: Remove the treatment medium and add 100 µL of medium containing Neutral Red (e.g., 50 µg/mL) to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Remove the dye-containing medium and wash the cells with PBS to remove any unincorporated dye.
-
Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well. Shake the plate for 10 minutes to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.
Signaling Pathways and Experimental Workflows
The cytotoxicity of this compound and its derivatives is believed to be mediated through multiple signaling pathways, primarily involving DNA damage and the induction of apoptosis.
Caption: Putative signaling pathway of this compound-induced cytotoxicity.
The diagram above illustrates that this compound can induce cytotoxicity through two main interconnected pathways:
-
Intrinsic (Mitochondrial) Pathway: this compound can lead to the generation of Reactive Oxygen Species (ROS) and can intercalate with DNA, causing DNA damage.[1][3] DNA damage can activate the p53 tumor suppressor protein, which in turn upregulates the pro-apoptotic protein Bax.[18] ROS generation can activate the JNK signaling pathway, leading to the downregulation of the anti-apoptotic protein Bcl-2.[3][4] These events disrupt the mitochondrial membrane potential, leading to the release of cytochrome c, which activates caspase-9 and subsequently the executioner caspase-3, culminating in apoptosis.[3][5][19]
-
Extrinsic (Death Receptor) Pathway: Activation of the JNK pathway can also lead to the upregulation of death receptor 5 (DR5).[3][4] This can trigger the activation of caspase-8, which can directly activate caspase-3, also leading to apoptosis.[3][19]
The following diagram illustrates a general experimental workflow for assessing the cytotoxicity of this compound.
Caption: General experimental workflow for in vitro cytotoxicity testing.
References
- 1. The genetic toxicology of acridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of benzimidazole acridine derivatives as potential DNA-binding and apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of acridine derivatives as acetylcholinesterase inhibitors: Cytotoxicity, molecular interactions, and neuroprotective potential in AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. protocols.io [protocols.io]
- 16. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Neutral Red Assay and assessment of Reduced-Risk Products [pmiscience.com]
- 18. Acridine derivatives activate p53 and induce tumor cell death through Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for Utilizing Benz(b)acridine as a Fluorescent Probe for DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benz(b)acridine and its derivatives represent a class of polycyclic aromatic hydrocarbons that have garnered significant interest in biomedical research due to their potential as fluorescent probes for nucleic acids. Their planar structure allows them to interact with DNA through intercalation, leading to changes in their photophysical properties that can be harnessed for detection and analysis. This document provides detailed application notes and protocols for the use of this compound as a fluorescent probe for DNA, targeting researchers in molecular biology, materials science, and drug development.
The interaction of acridine derivatives with DNA is multifaceted, involving intercalation between base pairs, groove binding, and electrostatic interactions.[1][2] These binding events can lead to significant changes in the fluorescence of the acridine molecule, such as quenching or enhancement of the emission intensity, and shifts in the emission wavelength. These changes form the basis of their application as DNA probes. While many studies have focused on the parent acridine and its common derivatives like acridine orange, the unique photophysical properties of this compound and its isomers, such as benz[c]acridine, offer distinct advantages. For instance, some benz[c]acridine derivatives have been observed to exhibit fluorescence enhancement upon binding to DNA, a desirable characteristic for a "turn-on" fluorescent probe.
These application notes will cover the principles of using this compound for DNA detection, protocols for key experiments including fluorescence titration and cellular imaging, and a summary of relevant quantitative data.
Data Presentation
Table 1: Photophysical Properties of Selected Acridine Derivatives
| Compound | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Quantum Yield (Φ_F) | Solvent/Buffer | Reference |
| Acridine Orange (bound to DNA) | 502 | 525 (Green) | ~0.5 | Aqueous Buffer | [3] |
| Acridine Orange (bound to RNA) | 460 | 650 (Red) | - | Aqueous Buffer | [3] |
| 7-aminobenz[c]acridine derivative (P1-B1) | ~400 | Blue emission | - | Aqueous Buffer | |
| Acridine-thiosemicarbazone derivatives | 350-370 | 400-500 | - | DMSO/Buffer | [4] |
Note: Data for this compound is limited in the literature. The table includes data for related acridine derivatives to provide a comparative context. Researchers should experimentally determine the specific photophysical properties of their this compound compound.
Table 2: DNA Binding Constants of Selected Acridine Derivatives
| Compound | DNA Type | Binding Constant (K_b, M⁻¹) | Method | Reference |
| Acridine Orange | Calf Thymus DNA | 2.69 x 10⁴ | UV-Vis Spectroscopy | [5] |
| Acridine-thiosemicarbazone derivatives | Calf Thymus DNA | 1.74 x 10⁴ - 1.0 x 10⁶ | UV-Vis Spectroscopy | [4] |
| Acridine N-acylhydrazone derivatives | Calf Thymus DNA | ~3.18 x 10³ | Fluorescence Quenching | [6] |
Note: The binding constant is highly dependent on the specific derivative, DNA sequence, and experimental conditions (e.g., ionic strength, pH).
Experimental Protocols
Protocol 1: Determination of DNA Binding Affinity by Fluorescence Titration
This protocol describes how to determine the binding constant (K_b) of a this compound derivative to DNA using fluorescence spectroscopy. The principle lies in monitoring the change in fluorescence intensity of the this compound probe upon incremental addition of a DNA solution.
Materials:
-
This compound derivative stock solution (e.g., 1 mM in DMSO)
-
Calf Thymus DNA (ct-DNA) or specific oligonucleotide sequence
-
Appropriate buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a working solution of the this compound derivative in the assay buffer. The final concentration should be in the low micromolar range and exhibit a stable and measurable fluorescence signal.
-
Prepare a concentrated stock solution of DNA in the assay buffer. Determine the concentration of DNA accurately using UV-Vis spectrophotometry at 260 nm.
-
-
Fluorescence Measurement:
-
Place the this compound solution in a quartz cuvette and record its initial fluorescence emission spectrum at a fixed excitation wavelength. The excitation wavelength should be at or near the absorption maximum of the this compound derivative.
-
Successively add small aliquots of the concentrated DNA solution to the cuvette.
-
After each addition, mix the solution gently and allow it to equilibrate for a few minutes before recording the fluorescence emission spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the dilution effect at each titration point.
-
Plot the change in fluorescence intensity as a function of the DNA concentration.
-
The binding constant (K_b) can be determined by fitting the data to a suitable binding model, such as the Scatchard equation or by using non-linear regression analysis. For intercalators, the McGhee-von Hippel model can be employed.[7]
-
Protocol 2: Cellular Imaging of DNA with this compound Probe
This protocol provides a general procedure for visualizing intracellular DNA using a this compound derivative.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
This compound derivative stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixing cells (optional)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture and Staining:
-
Culture the cells on glass coverslips or in imaging-compatible plates until they reach the desired confluency.
-
Prepare a working solution of the this compound probe in cell culture medium. The optimal concentration should be determined experimentally to maximize signal and minimize cytotoxicity.
-
Remove the culture medium, wash the cells with PBS, and then incubate the cells with the probe-containing medium for a specific duration (e.g., 15-60 minutes) at 37°C.
-
-
Washing and Fixation (Optional):
-
After incubation, remove the staining solution and wash the cells several times with PBS to remove any unbound probe.
-
For fixed-cell imaging, incubate the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the fixed cells with PBS.
-
-
Imaging:
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Visualize the stained cells using a fluorescence microscope. Use an excitation source and emission filter that match the spectral properties of the this compound derivative.
-
Acquire images and perform any necessary image analysis.
-
Visualizations
Caption: Workflow for determining DNA binding affinity using fluorescence titration.
Caption: Workflow for cellular DNA imaging with a this compound probe.
Caption: Relationship between DNA binding and fluorescence change.
References
- 1. Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodynamic Activity of Acridine Orange in Keratinocytes under Blue Light Irradiation [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. nathan.instras.com [nathan.instras.com]
- 6. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interactions of acridine orange with double stranded nucleic acids. Spectral and affinity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging with Benz(b)acridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of benz(b)acridine derivatives as fluorescent probes in live-cell imaging. The unique photophysical properties of these compounds make them valuable tools for visualizing and quantifying various cellular components and processes.
Introduction to this compound Derivatives in Live-Cell Imaging
This compound derivatives are a class of heterocyclic compounds characterized by their extended π-conjugated system, which often imparts favorable fluorescent properties. Their planar structure allows for intercalation into DNA and interaction with other biological macromolecules, making them suitable for targeted imaging.[1][2] Recent research has demonstrated their utility in a range of live-cell imaging applications, including the detection of metal ions and the visualization of cellular organelles.
One notable example is the use of a benz(c)acridine-1,2,3-triazole derivative, referred to as compound 4c , for the selective detection of iron ions within living cells.[3] This probe has been successfully employed to image iron ions in HeLa cervical cancer cells, highlighting the potential of this compound derivatives in studying metal ion homeostasis and its role in disease.[3]
Quantitative Data of Representative this compound Derivatives
The following table summarizes the key quantitative data for a selection of acridine derivatives, including a benz(c)acridine derivative used for iron detection. This information is crucial for designing and optimizing live-cell imaging experiments.
| Compound ID | Application | Target Analyte/Organelle | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Cytotoxicity (IC50) | Cell Line | Reference |
| Compound 4c (benz(c)acridine-1,2,3-triazole derivative) | Iron Ion Imaging | Fe³⁺ | Not Specified | Not Specified | Not Specified | Not Specified | HeLa | [3] |
| AAM7 | Acetylcholinesterase Inhibition | Acetylcholinesterase | Not Applicable | Not Applicable | Not Applicable | 394.02 µg/ml | SH-SY5Y | [4] |
| AC6 | Acetylcholinesterase Inhibition | Acetylcholinesterase | Not Applicable | Not Applicable | Not Applicable | 135.56 µg/ml | SH-SY5Y | [4] |
| AM1 | Acetylcholinesterase Inhibition | Acetylcholinesterase | Not Applicable | Not Applicable | Not Applicable | 202.36 µg/ml | SH-SY5Y | [4] |
| Acridine-benzohydrazide 3a | Anticancer Agent | DNA | Not Specified | Not Specified | Not Specified | >75 µM (24h), 37-62 µM (48h) | A549 | [2] |
| Acridine-benzohydrazide 3c | Anticancer Agent | DNA | Not Specified | Not Specified | Not Specified | 73 µM (24h), 37-62 µM (48h) | A549 | [2] |
Note: Specific photophysical data for compound 4c were not available in the reviewed literature. Researchers should perform spectral characterization to determine the optimal imaging parameters.
Experimental Protocols
General Workflow for Live-Cell Imaging with this compound Probes
This workflow provides a general framework for utilizing this compound derivatives in live-cell imaging experiments. Specific parameters should be optimized for each probe and cell line.
Figure 1: General workflow for live-cell imaging with this compound probes.
Protocol for Imaging Iron Ions in HeLa Cells with a Benz(c)acridine Derivative (Compound 4c)
This protocol is based on the reported application of a benz(c)acridine-1,2,3-triazole derivative for detecting iron ions in HeLa cells.[3]
Materials:
-
HeLa cells
-
Benz(c)acridine-1,2,3-triazole derivative (e.g., compound 4c)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS)
-
Imaging dishes (e.g., glass-bottom dishes)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed HeLa cells onto imaging dishes at an appropriate density to achieve 60-70% confluency on the day of imaging.
-
-
Probe Preparation:
-
Prepare a stock solution of the benz(c)acridine derivative (e.g., 1 mM) in cell culture-grade DMSO.
-
On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 1-10 µM) in pre-warmed serum-free cell culture medium. The optimal concentration should be determined empirically.
-
-
Cell Staining:
-
Remove the culture medium from the imaging dish and wash the cells once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C. The optimal incubation time should be determined to maximize signal-to-noise.
-
(Optional) After incubation, remove the probe-containing medium and wash the cells twice with pre-warmed PBS to remove any unbound probe.
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
-
-
Image Acquisition:
-
Place the imaging dish on the stage of a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.
-
Excite the cells and acquire images using the appropriate filter sets, which should be determined based on the spectral properties of the specific this compound derivative.
-
Acquire images at different time points if studying dynamic processes.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity in regions of interest (e.g., whole cells, specific organelles).
-
Compare the fluorescence intensity between control and treated cells to determine the relative changes in iron ion concentration.
-
Cytotoxicity Assay Protocol
It is essential to assess the cytotoxicity of any new fluorescent probe to ensure that the observed cellular effects are not due to probe-induced toxicity. The MTT assay is a common method for this purpose.
Figure 2: Workflow for determining the cytotoxicity of a this compound probe using the MTT assay.
Signaling Pathways and Logical Relationships
The interaction of this compound derivatives with cellular components can be visualized to understand their mechanism of action. For instance, the detection of iron ions by a fluorescent probe involves a direct interaction that leads to a change in fluorescence.
Figure 3: Logical diagram of iron ion detection by a this compound fluorescent probe.
Conclusion
This compound derivatives represent a promising class of fluorescent probes for live-cell imaging. Their versatility allows for the development of probes targeted to specific analytes and cellular compartments. The protocols provided here offer a starting point for researchers to utilize these powerful tools in their studies of cellular biology and drug discovery. Further research is needed to fully characterize the photophysical properties and biological interactions of a wider range of this compound derivatives to expand their application in live-cell imaging.
References
- 1. Review on Lysosomal Metal Ion Detection Using Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Crystal Structure and Its Application in Living Cells Imaging of Benz(c)acridine-1,2,3-triazole Derivatives 2011-3159-Chinese Journal of Structural Chemistry [cjsc.ac.cn]
- 4. Evaluation of acridine derivatives as acetylcholinesterase inhibitors: Cytotoxicity, molecular interactions, and neuroprotective potential in AD - PubMed [pubmed.ncbi.nlm.nih.gov]
Benz(b)acridine: A Promising Scaffold for Novel Anticancer Agents
Application Note
Introduction
Acridine-based compounds have long been recognized for their therapeutic potential, particularly as anticancer agents. Their planar structure allows them to intercalate with DNA, leading to the inhibition of essential cellular processes like DNA replication and transcription. Among the diverse range of acridine derivatives, benz(b)acridine has emerged as a promising scaffold for the development of novel chemotherapeutics. This application note provides an overview of the anticancer properties of this compound derivatives, focusing on their mechanism of action, and provides protocols for their evaluation.
Mechanism of Action
This compound derivatives exert their anticancer effects through a multi-faceted approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. A notable derivative, a benzimidazole acridine compound, has been shown to induce apoptosis in human colon cancer cells through both the intrinsic and extrinsic pathways.[1][2] This process is mediated by the generation of reactive oxygen species (ROS) and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] Key molecular events include the upregulation of the death receptor DR5, downregulation of the anti-apoptotic protein Bcl-2, and the activation of caspases, which are the executive enzymes of apoptosis.[1] Furthermore, some this compound derivatives can function as topoisomerase inhibitors, enzymes crucial for resolving DNA topological problems during replication and transcription.[3] By inhibiting these enzymes, these compounds introduce DNA strand breaks, ultimately triggering cell death.[3]
Data Presentation
The following table summarizes the in vitro cytotoxic activity of a representative benzimidazole acridine derivative against human colon cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Benzimidazole acridine derivative (8m) | SW480 (human colon cancer) | 6.77 | [1][2] |
| Benzimidazole acridine derivative (8m) | HCT116 (human colon cancer) | 3.33 | [1][2] |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway for the induction of apoptosis in cancer cells by a benzimidazole acridine derivative.
References
- 1. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of benzimidazole acridine derivatives as potential DNA-binding and apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Benz(b)acridine in Topoisomerase Inhibition Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benz(b)acridines are a class of polycyclic aromatic heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potent biological activities, particularly as anticancer agents. Their planar structure allows them to intercalate into DNA, a mechanism that is often associated with the inhibition of topoisomerase enzymes. Topoisomerases are crucial nuclear enzymes that resolve topological problems in DNA, such as supercoiling, knotting, and catenation, which arise during replication, transcription, and recombination. By inhibiting these enzymes, benz(b)acridine derivatives can induce stable DNA-topoisomerase cleavage complexes, leading to DNA strand breaks and ultimately triggering programmed cell death (apoptosis) in cancer cells.
These application notes provide detailed protocols for assessing the inhibitory activity of this compound derivatives against human topoisomerase I and topoisomerase IIα. Furthermore, a summary of quantitative inhibitory data and a description of the downstream signaling pathways leading to apoptosis are presented.
Data Presentation: Inhibitory Activity of Acridine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various acridine derivatives against topoisomerase I and II, as well as their cytotoxic effects on different cancer cell lines. While specific data for a wide range of this compound derivatives is limited in the readily available literature, the data for these structurally related acridine compounds provide a valuable reference for their potential as topoisomerase inhibitors.
| Compound ID | Target | Assay Type | Cell Line | IC50 (µM) | Reference |
| Compound 8b | Topoisomerase I | Relaxation | - | 3.41 | [1] |
| Compound 7c | Topoisomerase II | Decatenation | - | 7.33 | [1] |
| Compound 7a | Topoisomerase II | Decatenation | - | 8.07 | [1] |
| Doxorubicin | Topoisomerase II | Decatenation | - | 6.49 | [1] |
| Camptothecin | Topoisomerase I | Relaxation | - | 1.46 | [1] |
| Acridine-thiosemicarbazone DL-08 | Topoisomerase IIα | Relaxation | B16-F10 | 14.79 | [2] |
| Acridine-thiosemicarbazone DL-01 | Topoisomerase IIα | Relaxation | - | - (77% inhibition at 100 µM) | [2] |
| Acridine-thiosemicarbazone DL-07 | Topoisomerase IIα | Relaxation | - | - (74% inhibition at 100 µM) | [2] |
| Acridine-thiosemicarbazone DL-08 | Topoisomerase IIα | Relaxation | - | - (79% inhibition at 100 µM) | [2] |
| Benzofuroquinolinedione 8d | Topoisomerase II | - | - | 1.19 | [3] |
| Benzofuroquinolinedione 8i | Topoisomerase II | - | - | 0.68 | [3] |
| Etoposide | Topoisomerase II | - | - | 78.4 | [3] |
| Doxorubicin | Topoisomerase II | - | - | 2.67 | [3] |
| Benzofuroquinolinedione 8d | Topoisomerase I | - | - | 42.0 | [3] |
| Benzofuroquinolinedione 8i | Topoisomerase I | - | - | 64.3 | [3] |
| Acridinyl Triazole 8 | Topoisomerase IIB | - | MCF7 | 0.52 | [4] |
| Acridinyl Triazole 9 | Topoisomerase IIB | - | MCF7 | 0.86 | [4] |
| Doxorubicin | Topoisomerase IIB | - | MCF7 | 0.83 | [4] |
Experimental Protocols
Topoisomerase I Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Reaction Buffer
-
This compound derivative stock solution (in DMSO)
-
Sterile deionized water
-
5x Stop Buffer/Loading Dye
-
Agarose
-
1x TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Protocol:
-
Reaction Setup: On ice, prepare a reaction mixture for each sample in a microcentrifuge tube as follows:
-
Sterile deionized water: to a final volume of 20 µL
-
10x Topoisomerase I Reaction Buffer: 2 µL
-
Supercoiled plasmid DNA (200 ng): X µL (depending on stock concentration)
-
This compound derivative (or DMSO as vehicle control): 1 µL of desired concentration
-
-
Enzyme Addition: Add 1-2 units of human Topoisomerase I to each reaction tube, except for the negative control (no enzyme).
-
Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye.
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1x TAE or TBE buffer.
-
Load the entire reaction mixture into the wells of the gel.
-
Run the gel at 5-10 V/cm for 2-3 hours.
-
-
Visualization:
-
Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes.
-
Destain in water for 15-30 minutes.
-
Visualize the DNA bands using a UV transilluminator. Supercoiled DNA will migrate faster than relaxed DNA.
-
-
Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. The percentage of inhibition is calculated relative to the control reaction with no inhibitor. The IC50 value is the concentration of the this compound derivative that causes 50% inhibition of topoisomerase I activity.
Optimization: The optimal concentration of the this compound derivative should be determined by testing a range of concentrations. The enzyme concentration may also need to be optimized to ensure the reaction goes to completion in the vehicle control.
Topoisomerase IIα Decatenation Assay
This assay determines the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase IIα.
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Reaction Buffer (containing ATP)
-
This compound derivative stock solution (in DMSO)
-
Sterile deionized water
-
5x Stop Buffer/Loading Dye
-
Agarose
-
1x TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Protocol:
-
Reaction Setup: On ice, prepare a reaction mixture for each sample in a microcentrifuge tube as follows:
-
Sterile deionized water: to a final volume of 20 µL
-
10x Topoisomerase II Reaction Buffer: 2 µL
-
kDNA (200 ng): X µL (depending on stock concentration)
-
This compound derivative (or DMSO as vehicle control): 1 µL of desired concentration
-
-
Enzyme Addition: Add 1-2 units of human Topoisomerase IIα to each reaction tube, except for the negative control (no enzyme).
-
Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye.
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in 1x TAE or TBE buffer.
-
Load the entire reaction mixture into the wells of the gel.
-
Run the gel at 5-10 V/cm for 2-3 hours.
-
-
Visualization:
-
Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes.
-
Destain in water for 15-30 minutes.
-
Visualize the DNA bands using a UV transilluminator. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.
-
-
Data Analysis: Quantify the amount of decatenated DNA. The percentage of inhibition is calculated relative to the control reaction with no inhibitor. The IC50 value is the concentration of the this compound derivative that causes 50% inhibition of topoisomerase IIα activity.
Optimization: Similar to the topoisomerase I assay, the concentrations of the this compound derivative and the enzyme should be optimized for best results.
References
- 1. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inspiralis.com [inspiralis.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Staining Acidic Organelles
Important Note: While the query specified "benz(b)acridine," extensive research did not yield specific application notes or protocols for its use in staining acidic organelles. The available scientific literature predominantly documents the use of a related compound, Acridine Orange (AO) , for this purpose. Therefore, this document provides detailed information and protocols for Acridine Orange as a representative acridine dye for staining acidic cellular compartments such as lysosomes and autolysosomes.
Acridine Orange: A Fluorescent Probe for Acidic Organelle Visualization
Acridine Orange is a cell-permeable, metachromatic fluorescent dye widely used to visualize acidic vesicular organelles (AVOs).[1][2] Its weakly basic nature allows it to freely pass through cellular membranes in its neutral state.[3] Once inside the cell, it accumulates in acidic compartments where it becomes protonated and trapped, leading to a concentration-dependent shift in its fluorescence emission.[1][2][4]
Principle of Action
The mechanism of Acridine Orange as a stain for acidic organelles is based on its pH-dependent fluorescence properties. In a neutral or slightly alkaline environment, such as the cytoplasm and nucleus, AO exists in a monomeric form and intercalates with nucleic acids, emitting a green fluorescence.[3][5] However, in the acidic environment of organelles like lysosomes and autolysosomes (pH 4.5-5.0), AO becomes protonated and aggregates.[1][4][6] These aggregates exhibit a metachromatic shift, resulting in a bright red to orange fluorescence.[6][7] The intensity of the red fluorescence is proportional to the degree of acidity and the volume of the acidic organelles.[1][2]
This dual fluorescence property allows for the ratiometric analysis of acidic organelle volume, often expressed as the red-to-green fluorescence intensity ratio (R/GFIR).[1][2] An increase in this ratio can be indicative of processes such as autophagy, where the volume of autolysosomes increases.[1][2]
Key Applications
-
Visualization and quantification of lysosomes and autolysosomes. [6][8]
-
Monitoring autophagy: An increase in the volume of acidic vesicular organelles is a hallmark of autophagy.[1][2]
-
Studying lysosomal membrane permeabilization (LMP): A loss of the red fluorescence signal can indicate a disruption of the lysosomal pH gradient and membrane integrity.[9][10]
-
Assessment of multidrug resistance in cancer cells: Some resistant cancer cells exhibit a higher accumulation of AO in acidic vesicles.[7]
Quantitative Data Summary
| Parameter | Value | Reference |
| Excitation Maximum (Monomeric/DNA-bound) | ~490 nm | [3] |
| Emission Maximum (Monomeric/DNA-bound) | ~520-530 nm (Green) | [3][7] |
| Excitation Maximum (Aggregated/RNA-bound) | ~460 nm | [3] |
| Emission Maximum (Aggregated/in Acidic Organelles) | ~640-650 nm (Red) | [3][5][7] |
| Typical Working Concentration for Live Cell Staining | 0.5 - 5.0 µM | [11] |
| Typical Incubation Time | 15 - 60 minutes | [11] |
Experimental Protocols
Protocol 1: Staining of Acidic Vesicular Organelles in Live Cells for Fluorescence Microscopy
Materials:
-
Acridine Orange (1 mM stock solution in DMSO or water)
-
Phosphate-Buffered Saline (PBS) or cell culture medium
-
Live cells cultured on coverslips or in imaging dishes
-
Fluorescence microscope with appropriate filter sets (e.g., for green and red fluorescence)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.
-
Preparation of Staining Solution: Prepare a fresh working solution of Acridine Orange at a final concentration of 1-5 µM in pre-warmed cell culture medium or PBS. For example, to make a 1 µM solution, dilute the 1 mM stock solution 1:1000.
-
Staining: Remove the existing cell culture medium and wash the cells once with PBS. Add the Acridine Orange staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.[11] The optimal incubation time may vary depending on the cell type and experimental conditions.
-
Washing (Optional): If the background fluorescence is too high, you can wash the cells once with PBS or fresh culture medium.[11]
-
Imaging: Image the cells immediately using a fluorescence microscope.
-
Green Fluorescence (Nucleus and Cytoplasm): Use an excitation filter around 488 nm and an emission filter around 520-550 nm.[11]
-
Red Fluorescence (Acidic Organelles): Use an excitation filter around 550 nm and an emission filter with a long pass >610 nm, or an excitation of ~488 nm and detection at ~650 nm.[7][11]
-
Protocol 2: Quantification of Acidic Vesicular Organelles by Flow Cytometry
Materials:
-
Acridine Orange (1 mM stock solution)
-
PBS or cell culture medium
-
Cells in suspension
-
Flow cytometer with blue (~488 nm) and yellow/green (~561 nm) lasers
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of approximately 1 x 10^6 cells/mL in culture medium or PBS.
-
Staining: Add Acridine Orange to the cell suspension to a final concentration of 1 µg/mL (approximately 3 µM).
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Analysis: Analyze the stained cells on a flow cytometer.
-
Detect green fluorescence in the FL1 channel (e.g., 530/30 nm filter).
-
Detect red fluorescence in the FL3 channel (e.g., >670 nm long-pass filter).
-
-
Data Interpretation: The increase in the population of cells with high red fluorescence intensity indicates an increase in the volume of acidic vesicular organelles. A ratiometric analysis of red to green fluorescence can also be performed.[1][2]
Diagrams
Caption: Mechanism of Acridine Orange accumulation and fluorescence shift in acidic organelles.
References
- 1. scilit.com [scilit.com]
- 2. Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy [pubmed.ncbi.nlm.nih.gov]
- 3. Acridine Orange | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of acidic vesicles in multidrug-resistant and sensitive cancer cells by acridine orange staining and confocal microspectrofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acridine orange accumulation in acid organelles of normal and vacuolated frog skeletal muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. antibodiesinc.com [antibodiesinc.com]
Application Notes and Protocols: Synthesis and Application of Benz(b)acridine-Based Fluorescent Labels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine-based fluorescent dyes are a well-established class of organic fluorophores utilized in a wide range of biological applications, including bioimaging, sensing, and diagnostics.[1][2] The rigid, planar, and aromatic structure of the acridine core provides excellent photophysical properties, such as high quantum yields and large Stokes shifts.[3] By extending the conjugation through the addition of a benzene ring to form benz(b)acridine, the spectral properties can be further tuned, often shifting the emission to longer wavelengths. These derivatives serve as powerful tools for labeling and tracking biomolecules.[1][]
This document provides detailed protocols for the synthesis, functionalization, and bioconjugation of this compound-based fluorescent labels. It is intended to serve as a practical guide for researchers in chemistry, biology, and drug development.
Section 1: Synthesis of the this compound Core
A common and efficient method for synthesizing the core structure of benzoacridine derivatives is through a one-pot, three-component condensation reaction. This approach offers advantages such as procedural simplicity, high yields, and the use of readily available starting materials.[5]
Protocol 1: One-Pot Synthesis of 7,8,9,12-Tetrahydrobenzo[b]acridin-10(11H)-one Derivatives
This protocol describes a general method for synthesizing a tetrahydrobenzo[b]acridinone core, which can be further modified. The reaction condenses an aromatic aldehyde, dimedone, and 2-naphthylamine.
Materials:
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Dimedone
-
2-Naphthylamine
-
Catalyst (e.g., Sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H) or another acid catalyst)[5]
-
Solvent (optional, can be performed under solvent-free conditions)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
-
Heating mantle with magnetic stirrer
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), dimedone (1 mmol), 2-naphthylamine (1 mmol), and the acid catalyst (e.g., 0.05 g of SBA-Pr-SO3H).
-
Heat the mixture at 100-120°C with continuous stirring. The reaction can be performed under solvent-free conditions.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Add hot ethanol to the flask and stir to dissolve the product while the catalyst remains as a solid.
-
Filter the hot solution to remove the catalyst. The catalyst can often be recovered, washed, and reused.[5]
-
Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization of the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
The final product can be further purified by recrystallization from ethanol if necessary.
-
Characterize the structure of the synthesized compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Section 2: Functionalization for Bioconjugation
To use the synthesized this compound core as a fluorescent label, it must be chemically modified to include a reactive group that can form a stable covalent bond with a biomolecule. A common strategy is to introduce a carboxylic acid, which can then be activated to react with primary amines on proteins or other biomolecules.[6][7]
Protocol 2: Introduction of a Carboxylic Acid Handle via Succinylation
This protocol assumes the synthesized this compound contains a hydroxyl group that can be functionalized. If not, a hydroxyl-containing aldehyde should be used in Protocol 1.
Materials:
-
Hydroxyl-functionalized this compound derivative
-
Succinic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether
-
Standard laboratory glassware under an inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve the hydroxyl-functionalized this compound (1 mmol) in anhydrous DCM in a flame-dried, two-neck round-bottom flask under an inert atmosphere.
-
Add anhydrous pyridine (1.2 mmol) to the solution.
-
In a separate flask, dissolve succinic anhydride (1.5 mmol) in anhydrous DCM.
-
Slowly add the succinic anhydride solution to the this compound solution at room temperature with vigorous stirring.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by precipitating from a concentrated DCM solution into cold diethyl ether or by using column chromatography (silica gel) to obtain the pure carboxylic acid-functionalized this compound.
-
Confirm the structure of the product using NMR and Mass Spectrometry.
Section 3: Fluorescent Labeling of Biomolecules
The carboxylic acid-functionalized fluorophore can be activated to an N-hydroxysuccinimide (NHS) ester, which is highly reactive towards primary amines (e.g., the side chain of lysine residues in proteins) under slightly alkaline conditions, forming a stable amide bond.[7]
Protocol 3: Protein Labeling via NHS Ester Activation
Materials:
-
Carboxylic acid-functionalized this compound (from Protocol 2)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Protein to be labeled (e.g., Bovine Serum Albumin, an antibody) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
-
Stir plate and micro stir bars
Procedure: Part A: Activation of the Fluorophore
-
In a small, dry glass vial, dissolve the carboxylic acid-functionalized this compound (1 µmol), NHS (1.2 µmol), and EDC (1.5 µmol) in 200 µL of anhydrous DMF or DMSO.
-
Seal the vial, protect it from light, and stir the mixture at room temperature for 4-6 hours to form the NHS ester. The activated dye is best used immediately.
Part B: Conjugation to the Protein
-
Dissolve the protein to be labeled in a conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3) at a concentration of 5-10 mg/mL.
-
While gently stirring the protein solution, add the activated this compound-NHS ester solution dropwise. A typical starting point is a 10- to 20-fold molar excess of the dye over the protein.
-
Protect the reaction mixture from light and allow it to react for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Stop the reaction by adding a small amount of an amine-containing buffer, such as Tris, to a final concentration of 50 mM to quench any unreacted NHS ester.
Part C: Purification of the Conjugate
-
Separate the fluorescently labeled protein from the unreacted dye and reaction byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25 or similar).
-
Elute the column with a suitable storage buffer (e.g., PBS, pH 7.4). The first colored fraction to elute will be the labeled protein.
-
Collect the fractions and measure their absorbance at the protein's characteristic wavelength (e.g., 280 nm) and the dye's absorption maximum to determine the protein concentration and the degree of labeling.
Section 4: Characterization and Quantitative Data
The synthesized this compound labels and their bioconjugates should be characterized to confirm their identity and photophysical properties. Key parameters include excitation and emission maxima, and quantum yield.
| Probe/Derivative | Excitation (λ_ex) | Emission (λ_em) | Quantum Yield (Φ_F) | Notes | Reference |
| Acridine-dicyanoisophorone | ~480 nm | 553 nm to 594 nm | 0.5% to 35.6% | Emission and quantum yield are highly sensitive to solvent polarity. | [1][8] |
| N-(ACR-4-CA)-alpha-ALA | 260 nm | 451 nm | Not specified | Used for DNA determination via fluorescence quenching. | [9] |
| Acridine Orange (bound to DNA) | 450-500 nm | 500-600 nm (Green) | Varies with P/D ratio | Exhibits orthochromatic green fluorescence when intercalated in dsDNA. | [10][11] |
| Platinum-benz[c]acridine | Not specified | Not specified | Not specified | Developed as a cytotoxic agent; fluorescence is a secondary property. | [6] |
Note: Data for specific this compound derivatives is sparse in the provided results; this table includes representative data from the broader acridine family to illustrate typical properties.
Section 5: Visualized Workflows and Pathways
Synthesis and Functionalization Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. researchgate.net [researchgate.net]
- 5. One-pot Synthesis of Benzo[c]acridine Derivatives Using SBA-Pr-SO3H as Nano Catalyst [scielo.org.mx]
- 6. Linker design for the modular assembly of multifunctional and targeted platinum(II)-containing anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of a novel fluorescent probe based on acridine skeleton used for sensitive determination of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Benz(b)acridines
Welcome to the technical support center for the synthesis of substituted benz(b)acridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these complex heterocyclic compounds. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing substituted benz(b)acridines?
A1: Several methods are available, with the most common being the Bernthsen acridine synthesis, which involves the condensation of a diarylamine with a carboxylic acid (or its anhydride) using a Lewis acid catalyst like zinc chloride at high temperatures.[1][2][3] Another significant approach is the Friedlander synthesis, where a salt of anthranilic acid is treated with 2-cyclohexenone.[2] Biomimetic syntheses, reacting β,β'-diaminoketones with quinones, have also been successfully employed, particularly for pyrido[2,3,4-kl]acridines.[4]
Q2: Why are harsh reaction conditions, such as high temperatures, often necessary?
A2: High temperatures, often in the range of 200-270 °C, are typically required in methods like the Bernthsen synthesis to overcome the activation energy for the cyclization and dehydration steps.[1] These conditions are necessary to drive the elimination of water and facilitate the aromatic ring formation, which is the driving force for the reaction.[5] While effective, these high temperatures can also lead to product decomposition or the formation of side products.
Q3: What are the primary challenges in the purification of substituted benz(b)acridines?
A3: The main challenges in purification include the separation of the desired product from unreacted starting materials, isomeric byproducts, and products of side reactions. The planar nature of the acridine core can lead to strong π-π stacking, causing poor solubility and tailing on silica gel chromatography.[4] Purification often requires careful column chromatography, sometimes with mixed solvent systems (e.g., Chloroform/Methanol), followed by recrystallization to obtain a pure product.[4][6]
Q4: How do substituents on the starting materials influence the reaction?
A4: Substituents can significantly impact the reaction outcome. Electron-withdrawing groups on the diarylamine can decrease its nucleophilicity, potentially slowing down the reaction or requiring more forceful conditions.[5] Conversely, bulky substituents, for example on the carboxylic acid, can sterically hinder the cyclization step, leading to lower yields or the formation of amide intermediates that fail to cyclize.[7] The position of substituents also dictates the regiochemistry of the final product, potentially leading to different isomers.[8]
Q5: Are there milder alternatives to the classical high-temperature synthesis methods?
A5: Yes, microwave-assisted synthesis has emerged as a powerful alternative. Microwave irradiation can dramatically reduce reaction times from several hours to just a few minutes while maintaining similar or even improved yields compared to conventional heating.[7] This technique provides rapid, uniform heating, which can minimize the formation of degradation products associated with prolonged exposure to high temperatures.[9] Additionally, the use of polyphosphoric acid instead of zinc chloride can sometimes allow for lower reaction temperatures, although this may also result in decreased yields.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of substituted benz(b)acridines in a question-and-answer format.
Problem 1: Low or No Yield of the Desired Product
-
Q: My reaction has produced very little or none of the expected benz(b)acridine. What could be the cause?
-
A: Low or no yield can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. For thermal reactions, consider extending the reaction time or cautiously increasing the temperature. For a significant improvement in reaction rate, microwave-assisted synthesis is a highly effective option.[7]
-
Reagent Purity: The Bernthsen synthesis is sensitive to moisture. Ensure that the Lewis acid catalyst (e.g., zinc chloride) is anhydrous and that all solvents are dry.
-
Steric Hindrance: Bulky substituents on either the diarylamine or the carboxylic acid can prevent the necessary bond formations. If steric hindrance is suspected, a different synthetic route or starting materials with smaller substituents may be necessary.[7]
-
Insufficient Activation: In the Bernthsen synthesis, the carboxylic acid must be activated by the Lewis acid. Ensure an adequate molar ratio of zinc chloride is used. The reaction of diarylamines with arylcarboxylic acids is often less efficient than with alkylcarboxylic acids.[7]
-
Problem 2: Formation of Multiple Products and Purification Difficulties
-
Q: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the target compound. What are these byproducts and how can I separate them?
-
A: The formation of multiple products is a common challenge.
-
Side Reactions: A frequent side product is the N-acylated diarylamine (an amide), which forms but fails to cyclize. This is particularly common with sterically hindered substrates.[7] Another possibility is the formation of multiple isomers (e.g., benz[a]acridine vs. benz[c]acridine), depending on the substitution pattern of the diarylamine.[7]
-
Solution - Reaction Control: To minimize side products, you can adjust the stoichiometry of the reactants or change the solvent.[4] Monitoring the reaction progress by TLC is crucial to identify the optimal time to stop the reaction before byproduct concentration becomes too high.
-
Solution - Purification: Effective separation typically requires meticulous column chromatography. A gradient elution with a solvent system like chloroform/methanol is often successful.[4] Due to the polarity of these compounds, diamination products will be more polar than monoamination products.[4]
-
Problem 3: Product Decomposition During the Reaction
-
Q: I observe charring or the formation of intractable material in my reaction vessel. How can I prevent product decomposition?
-
A: Decomposition is often a result of the harsh conditions required.
-
Excessive Heat/Time: Prolonged heating at very high temperatures (200-270 °C) can lead to the degradation of both starting materials and products.[1]
-
Solution: Carefully optimize the reaction time and temperature to find a balance between product formation and decomposition. Using polyphosphoric acid may allow for lower temperatures.[1] The most effective method to avoid thermal decomposition is to use microwave synthesis, which drastically reduces the heating time from hours to minutes.[7]
-
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Bernthsen Synthesis
| Reactants | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Diphenylamine + Acetic Acid | Conventional Heating | 200 | 8 h | 82 | [7] |
| Diphenylamine + Acetic Acid | Microwave (200 W) | 200-210 | 5 min | 79 | [7] |
| N-(1-Naphthyl)-1-naphthylamine + Acetic Acid | Conventional Heating | 200 | 4 h | 50 | [7] |
| N-(1-Naphthyl)-1-naphthylamine + Acetic Acid | Microwave (200 W) | 200-210 | 7 min | 70 | [7] |
Table 2: Yields of Various Substituted Acridine Derivatives
| Product | Synthetic Method | Yield (%) | Reference |
| 11-Hydroxy-10-imino-10H-benzo[i]quino[2,3,4-kl]acridine | Biomimetic | 85 | [4] |
| 9H-benzo[i]pyrido[2,3,4-kl]acridin-9-one | Biomimetic | >90 | [4] |
| 9-Methylbenz[c]acridine | Microwave Bernthsen | >70 | [7] |
| 7,7'-bi-9-methylacridyl | Microwave Bernthsen | 16 | [7] |
| Monoamination Product (Compound 27a) | Amination | 36 | [4] |
| Diamination Product (Compound 27b) | Amination | 38 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Bernthsen Synthesis of 9-Methylacridine [7]
-
Preparation: In a suitable microwave reactor vessel, combine diphenylamine, acetic acid, and anhydrous zinc chloride. A typical molar ratio is 1:10:4 (amine:acid:catalyst).
-
Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture with 200 W of power for 5 minutes. The temperature will typically reach 200-210 °C.
-
Work-up: After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., dichloromethane or chloroform).
-
Purification: The crude product is purified by silica gel column chromatography to yield the 9-methylacridine product.
Protocol 2: Biomimetic Synthesis of Pyrido[2,3,4-kl]acridines [4]
-
Step 1 - Condensation: Dissolve the β,β'-diaminoketone (e.g., TFA-kynuramine) and a quinone (e.g., naphthoquinone) in ethanol. Add a catalytic amount of CeCl₃·7H₂O.
-
Reaction 1: Reflux the reaction mixture for approximately 9 hours while bubbling air through the solution to oxidize the hydroquinone intermediate.
-
Purification 1: Evaporate the ethanol and purify the intermediate product by silica gel column chromatography (e.g., eluting with CHCl₃/MeOH, 50:1).
-
Step 2 - Cyclization: Add the crude intermediate to a solution of 25% aqueous ammonia in methanol.
-
Reaction 2: Stir the mixture at room temperature for 7 days.
-
Purification 2: Evaporate the solvent and purify the final product by column chromatography.
Protocol 3: General Purification by Column Chromatography [4]
-
Adsorbent: Use silica gel as the stationary phase.
-
Eluent: A common mobile phase is a mixture of chloroform and methanol. The ratio is critical and should be optimized based on the polarity of the target compound, starting with a low polarity mixture (e.g., 100:1 CHCl₃/MeOH) and gradually increasing the polarity.
-
Procedure: Dissolve the crude product in a minimal amount of the eluent or another suitable solvent and load it onto the prepared column. Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to obtain the purified compound.
Visualizations
Caption: General workflow for the Bernthsen synthesis of benz(b)acridines.
Caption: Decision tree for troubleshooting low yields in this compound synthesis.
Caption: Competing pathways in the formation of benz(b)acridines.
References
- 1. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 4. Synthesis and Electrophilic Substitution of Pyrido[2,3,4-kl]- acridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Structure-activity relationships for substituted bis(acridine-4-carboxamides): a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Friedländer Synthesis for Benz(b)acridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benz(b)acridine and its derivatives via the Friedländer condensation.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the Friedländer synthesis of a this compound core structure?
A1: The synthesis of a tetrahydrothis compound core typically involves the acid- or base-catalyzed condensation of a 2-amino-naphthaldehyde or a 2-amino-naphthyl ketone with a cyclic ketone possessing an α-methylene group, such as cyclohexanone. The initial product is the partially saturated 8,9,10,12-tetrahydrobenzo[b]acridine, which can be subsequently aromatized to this compound if desired.
Q2: What are the main challenges encountered in the Friedländer synthesis of this compound?
A2: Common challenges include low yields, the formation of side products due to self-condensation of the ketone reactant or competing reaction pathways, and difficulties in purifying the final product due to its polycyclic aromatic nature and potential insolubility.
Q3: How can I improve the yield of my Friedländer synthesis of this compound?
A3: Yield optimization can be approached by systematically varying several reaction parameters. These include the choice of catalyst (both acid and base catalysts have been shown to be effective), reaction temperature, solvent, and reaction time. For complex polycyclic systems, solvent-free conditions or the use of microwave irradiation have been reported to improve yields and reduce reaction times.
Q4: Are there any recommended catalysts for this specific synthesis?
A4: While a universally "best" catalyst does not exist, several have shown high efficacy in related Friedländer syntheses of complex quinolines and acridines. These range from simple acids and bases like p-toluenesulfonic acid (PTSA) and potassium hydroxide (KOH) to Lewis acids such as zinc chloride (ZnCl₂) and various metal triflates.[1][2] More recently, heterogeneous catalysts and nanocatalysts have been employed to facilitate easier separation and catalyst recycling.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Ineffective catalyst. 2. Reaction temperature is too low. 3. Reaction time is insufficient. 4. Poor quality of starting materials. 5. Steric hindrance from bulky substituents. | 1. Screen a variety of catalysts, including acidic (e.g., PTSA, trifluoroacetic acid), basic (e.g., KOH, piperidine), and Lewis acid catalysts (e.g., ZnCl₂, Nd(NO₃)₃·6H₂O). 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition. Microwave heating can be an effective alternative to conventional heating.[3] 3. Extend the reaction time and monitor the reaction progress by TLC or LC-MS. 4. Ensure the purity of the 2-amino-naphthaldehyde/ketone and the cyclic ketone. 5. If steric hindrance is a suspected issue, consider using a less hindered starting material if the synthetic route allows, or employ a more active catalyst system. |
| Formation of Multiple Products/Side Products | 1. Self-condensation of the cyclic ketone (e.g., cyclohexanone) under the reaction conditions. 2. Competing reaction pathways, such as the Doebner-von Miller reaction. 3. Lack of regioselectivity if an unsymmetrical ketone is used. | 1. Add the ketone slowly to the reaction mixture. Using a milder catalyst or lower reaction temperature may also suppress self-condensation. 2. Ensure the reaction conditions are optimized for the Friedländer pathway. This may involve careful selection of the catalyst and solvent. 3. For unsymmetrical ketones, regioselectivity can be a significant challenge. The use of specific amine catalysts or ionic liquids has been shown to improve regioselectivity in some cases. |
| Difficult Product Purification | 1. Low solubility of the this compound product. 2. Presence of highly colored impurities or starting materials. 3. Formation of tar-like byproducts at high temperatures. | 1. Recrystallization from a high-boiling point solvent (e.g., DMF, diphenyl ether) may be effective. Column chromatography using a suitable solvent system is another option, though the low solubility of the product can make this challenging. 2. Treatment with activated charcoal during recrystallization can help remove colored impurities. 3. Optimize the reaction temperature and time to minimize the formation of tars. A lower temperature for a longer duration may be preferable to a high temperature for a short period. |
Experimental Protocols
General Procedure for the Synthesis of 8,9,10,12-Tetrahydrobenzo[b]acridine
This protocol is a generalized procedure based on the principles of the Friedländer synthesis and should be optimized for specific substrates and equipment.
Materials:
-
2-amino-1-naphthaldehyde (1 equivalent)
-
Cyclohexanone (1.5 equivalents)
-
Catalyst (e.g., p-toluenesulfonic acid, 10 mol%)
-
Solvent (e.g., ethanol, toluene, or solvent-free)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-1-naphthaldehyde and the chosen solvent (if not solvent-free).
-
Add the catalyst to the mixture.
-
Slowly add cyclohexanone to the reaction mixture with stirring.
-
Heat the reaction mixture to the desired temperature (e.g., reflux for solvent-based reactions, or 100-150°C for solvent-free conditions) and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration and washed with a cold solvent.
-
If the product remains in solution, the solvent should be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Catalytic Systems for Friedländer Synthesis of Quinolines (as a reference for optimization)
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| p-Toluenesulfonic acid | 10 | Solvent-free | 120 | 15-30 min | 85-95 | Organic & Biomolecular Chemistry, 2006, 4, 104-110 |
| Iodine | 10 | Solvent-free | 120 | 1-2 h | 82-94 | Organic & Biomolecular Chemistry, 2006, 4, 126-129 |
| Trifluoroacetic acid | 20 | Dichloroethane | Reflux | 3-6 h | 80-95 | Synthetic Communications, 2007, 37, 581-587 |
| Nd(NO₃)₃·6H₂O | 5 | Ethanol | Room Temp | 2-4 h | 62-94 | Synthesis, 2006, 3825-3830 |
| [Hbim]BF₄ (Ionic Liquid) | - | Solvent-free | 100 | 3-6 h | ~93 | Journal of Molecular Catalysis A: Chemical, 2006, 252, 147-150 |
| Fe₃O₄@SiO₂-SO₃H | 0.05 eq | - | 110 | 45 min | 91 | Heliyon, 2025, 11, e41709[3] |
| NiO nanoparticles | - | Ethanol | 80 | 2.5 min | 95 | Heliyon, 2025, 11, e41709[3] |
Note: The yields and conditions are for the synthesis of various quinoline derivatives and should be considered as a starting point for the optimization of this compound synthesis.
Visualizations
Caption: Proposed reaction mechanism for the Friedländer synthesis of tetrahydrobenzo[b]acridine.
Caption: General experimental workflow for the Friedländer synthesis of this compound derivatives.
Caption: A logical flowchart for troubleshooting low yield in the Friedländer synthesis.
References
Technical Support Center: Synthesis of Benz(b)acridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of benz(b)acridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, particularly via the Bernthsen acridine synthesis.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I address them?
-
Answer: Low or no yield in this compound synthesis can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Inadequate Reaction Temperature: The Bernthsen reaction traditionally requires high temperatures, often in the range of 200-270°C, for an extended period (up to 24 hours) when using conventional heating methods.[1] Insufficient heat may lead to an incomplete reaction.
-
Recommendation: Ensure your heating apparatus can consistently maintain the required temperature. Consider using a high-boiling point solvent or solvent-free conditions. For a significant improvement in reaction time and potentially yield, microwave-assisted synthesis is a highly effective alternative.[2][3][4] Microwave reactions can often be completed in minutes at similar or slightly lower temperatures.[2]
-
-
Catalyst Inactivity or Incorrect Amount: Zinc chloride (ZnCl₂) is a commonly used Lewis acid catalyst in this synthesis and its effectiveness is crucial.
-
Recommendation: Use anhydrous zinc chloride, as moisture can deactivate the catalyst. The amount of catalyst is also critical; while traditionally used in excess, some studies have shown that a 1:1:1 molar ratio of diphenylamine, carboxylic acid, and zinc chloride can lead to significantly higher yields (up to 98%) in microwave-assisted synthesis.[5]
-
-
Sub-optimal Reaction Time: Conventional heating methods can require long reaction times.
-
Recommendation: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the reaction appears to have stalled, extending the reaction time may help. However, for a more efficient process, microwave irradiation can drastically reduce the reaction time to as little as five minutes.[2][5]
-
-
Issue 2: Impure Product
-
Question: My final product is impure. What are the likely impurities and how can I remove them?
-
Answer: Impurities in this compound synthesis can be unreacted starting materials, side products, or polymeric materials.
-
Unreacted Starting Materials: Diphenylamine and the carboxylic acid are common impurities if the reaction does not go to completion.
-
Identification: These can often be identified by TLC analysis by comparing the crude product spot(s) with the spots of the starting materials.
-
Removal: Purification by column chromatography on silica gel is an effective method to separate the desired product from unreacted starting materials.[2] Recrystallization can also be effective if the solubility of the starting materials and the product are sufficiently different in the chosen solvent.
-
-
Side Products: The Bernthsen reaction can sometimes lead to the formation of undesired isomers or byproducts.
-
Identification: Characterization techniques such as NMR and mass spectrometry can help identify the structure of these impurities.
-
Removal: Column chromatography is generally the most effective method for separating isomeric impurities.
-
-
Polymeric Byproducts: Overheating or prolonged reaction times can sometimes lead to the formation of polymeric materials.[6]
-
Identification: These are often insoluble, tar-like substances.
-
Removal: These can often be removed by filtration of the reaction mixture before workup.
-
-
Issue 3: Difficulty with Purification
-
Question: I am having trouble purifying my this compound product by recrystallization. What are some common issues and their solutions?
-
Answer: Recrystallization is a powerful purification technique, but it can be challenging. Here are some common problems and how to address them:
-
Oiling Out: The product separates as an oil instead of crystals.
-
Cause: The boiling point of the recrystallization solvent is higher than the melting point of the solute, or the solution is supersaturated.
-
Solution: Add a small amount of a solvent in which the compound is more soluble to the hot solution. Alternatively, try a different recrystallization solvent with a lower boiling point.
-
-
No Crystal Formation: The product does not crystallize upon cooling.
-
Cause: Too much solvent was used, or the solution is not sufficiently supersaturated.
-
Solution: Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again. You can also try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization or add a seed crystal of the pure product.
-
-
Poor Recovery: A low yield of crystals is obtained after recrystallization.
-
Cause: The chosen solvent is too good at dissolving the product even at low temperatures, or not enough time was allowed for crystallization.
-
Solution: Cool the solution in an ice bath to further decrease the solubility of the product. Ensure that you have allowed sufficient time for crystallization to complete. If the product is still highly soluble, a different solvent system may be necessary.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common method for synthesizing this compound?
-
Q2: How can I improve the yield of my this compound synthesis?
-
A2: Several strategies can be employed to improve the yield:
-
Microwave-Assisted Synthesis: This is one of the most effective methods to significantly reduce reaction times and often increase yields compared to conventional heating.[2][3][4]
-
Catalyst Optimization: The choice and amount of catalyst are crucial. While zinc chloride is common, other catalysts like p-toluenesulphonic acid (p-TSA) have also been used effectively, especially in microwave-assisted, solvent-free conditions.[6] Optimizing the molar ratio of reactants to the catalyst can also have a significant impact on the yield.[5]
-
Solvent-Free Conditions: Performing the reaction without a solvent can sometimes lead to higher yields and a simpler work-up.[6]
-
-
-
Q3: What are the best purification techniques for this compound?
-
A3: The most common purification techniques are:
-
Recrystallization: This is a standard method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.
-
Column Chromatography: This technique is very effective for separating the desired product from unreacted starting materials, byproducts, and other impurities, especially when dealing with complex mixtures.[2]
-
-
-
Q4: How can I monitor the progress of my reaction?
-
A4: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot.[6]
-
Data Presentation
Table 1: Comparison of Conventional and Microwave-Assisted Bernthsen Synthesis of 9-Methylacridine
| Method | Reactant Ratio (Diphenylamine:Acetic Acid:ZnCl₂) | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | 1:10:4 | 200 | 8 hours | 82 | [2] |
| Microwave Irradiation | 1:10:4 | 200-210 | 5 minutes | 79 | [2] |
| Microwave Irradiation | 1:1:1 | Not specified | 5 minutes | 98 | [5] |
Table 2: Effect of Catalyst on the Yield of 9-Phenylacridine in Microwave-Assisted Synthesis
| Catalyst | Power (W) / Time (min) | Yield (%) | Reference |
| p-TSA | 600 / 12 | 20 | [6] |
| Ceric Ammonium Nitrate | 600 / 12 | 31 | [6] |
| Basic Alumina | 600 / 12 | 25 | [6] |
Experimental Protocols
Protocol 1: Microwave-Assisted Bernthsen Synthesis of 9-Substituted Acridines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Diarylamine (e.g., Diphenylamine) (2.0 mmol)
-
Carboxylic acid (10.0 mmol)
-
Anhydrous Zinc Chloride (ZnCl₂) (8.0 mmol)
-
28% Aqueous Ammonia
-
Ethyl Acetate
-
Magnesium Sulfate
-
Deionized Water
Procedure:
-
In a microwave-safe test tube, combine the diarylamine (2.0 mmol), carboxylic acid (10.0 mmol), and anhydrous zinc chloride (1.09 g, 8.0 mmol).
-
Place the test tube in a microwave reactor and irradiate with 200 W microwave power. The temperature should be maintained between 200-210°C. The reaction time will vary depending on the substrates but is typically in the range of 5-10 minutes.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add 4 mL of 28% aqueous ammonia to the reaction mixture and stir.
-
Filter the resulting slurry and wash the residue with deionized water until the filtrate is neutral.
-
Dry the residue and then extract it with ethyl acetate.
-
Dry the ethyl acetate extract over magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[2]
Mandatory Visualization
A troubleshooting workflow for improving this compound synthesis.
A simplified pathway of the Bernthsen acridine synthesis.
References
- 1. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Microwave enhanced synthesis of acridines. A new aspect in the Bernthsen reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.org [mdpi.org]
- 6. researchgate.net [researchgate.net]
- 7. Bernthsen Acridine Synthesis [drugfuture.com]
benz(b)acridine solubility issues in aqueous buffers
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of benz(b)acridine in aqueous buffers. Due to its polycyclic aromatic hydrocarbon (PAH) structure, this compound presents significant solubility challenges that can impact experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, TRIS)?
This compound is a hydrophobic molecule with a large, planar aromatic structure. Like other polycyclic aromatic hydrocarbons, it is very poorly soluble in water and aqueous solutions.[1] The primary reason for its insolubility is the energetically unfavorable interaction between the nonpolar hydrocarbon surface and polar water molecules. Furthermore, at higher concentrations, these planar molecules can stack on top of each other through π-π interactions, leading to aggregation and precipitation.[2][3]
Q2: I see a precipitate after diluting my DMSO stock solution into my cell culture media. What is happening?
This is a common issue known as "precipitation upon dilution." While this compound may be soluble in a 100% organic solvent like Dimethyl Sulfoxide (DMSO), its solubility dramatically decreases when this stock is introduced into a predominantly aqueous environment like cell culture media or buffer.[4] The organic solvent concentration is often too low in the final solution to keep the compound dissolved, causing it to crash out of the solution.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
For most cell lines, the final concentration of DMSO should be kept below 1% (v/v) to avoid solvent-induced toxicity.[5] Some sensitive cell lines may require even lower concentrations, typically ≤0.1%. It is always best practice to run a vehicle control (media + DMSO at the final concentration) to ensure the observed effects are from the compound and not the solvent.
Q4: Can I use sonication or heat to help dissolve the compound?
Yes, both methods can aid dissolution. Gentle warming (e.g., to 37°C) can help overcome the energy barrier for solvation.[6] Sonication can break up aggregates and increase the surface area of the solid compound, facilitating its interaction with the solvent. However, these methods may only provide a temporary solution, and the compound might precipitate out again as the solution cools or sits over time.
Solubility Data
| Compound | Molecular Weight ( g/mol ) | Solubility in Water | Conditions |
| Acridine | 179.22 | 38.4 mg/L[7] | 24 °C |
| Benz(c)acridine | 229.28 | Very slightly soluble[1] | Not specified |
| This compound | 229.28 | Data not available (Expected to be very low) | - |
Troubleshooting Guide
Problem: My this compound has precipitated in my aqueous buffer.
Below is a workflow to diagnose and solve common solubility issues.
References
- 1. Benz(c)acridine | C17H11N | CID 9181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Partner Does Matter: The Structure of Heteroaggregates of Acridine Orange in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acridine | C13H9N | CID 9215 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Fluorescence Signal of Benz(b)acridine Probes
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing benz(b)acridine fluorescent probes in their experiments. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common issues leading to low fluorescence signals.
Frequently Asked Questions (FAQs)
Q1: My this compound probe is showing a very weak or no fluorescent signal. What are the common causes?
A weak or absent signal can stem from several factors, including incorrect filter sets on the microscope, low probe concentration, photobleaching, fluorescence quenching, or issues with the experimental protocol such as inefficient cellular uptake. It's also possible that the local environment of the probe (e.g., pH, polarity) is not optimal for its fluorescence.
Q2: How can I determine the optimal concentration for my this compound probe?
The optimal concentration is a balance between achieving a strong signal and avoiding artifacts like aggregation-caused quenching or cellular toxicity. It is recommended to perform a concentration titration experiment, starting with a low concentration (e.g., sub-micromolar) and gradually increasing it while monitoring the fluorescence intensity and cell health.
Q3: What is photobleaching and how can I minimize it?
Photobleaching is the irreversible destruction of a fluorophore by light, leading to a loss of fluorescence. To minimize photobleaching, you can:
-
Reduce the intensity and duration of the excitation light.
-
Use an anti-fade mounting medium.
-
Image samples shortly after preparation.
-
Store slides in the dark.
Q4: Can the solvent or cellular environment affect the fluorescence of my probe?
Yes, the fluorescence of many probes, including acridine derivatives, is highly sensitive to the surrounding environment. Factors such as solvent polarity, viscosity, and pH can significantly alter the fluorescence quantum yield and emission spectra.[1] For instance, some acridine-based probes exhibit enhanced fluorescence in less polar environments.[1]
Q5: My signal is strong initially but fades quickly. What could be the reason?
Rapid signal loss is a classic sign of photobleaching. Review your imaging settings to minimize light exposure. Additionally, certain intracellular components can quench fluorescence.
Troubleshooting Guide: Low Fluorescence Signal
This section provides a structured approach to diagnosing and resolving issues related to low fluorescence signals from this compound probes.
Problem 1: Weak or No Fluorescence Signal
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Incorrect Microscope Settings | - Verify that the excitation and emission filters on your microscope are appropriate for the specific this compound probe you are using. Check the probe's datasheet for its excitation and emission maxima. - Ensure the light source is turned on and properly aligned. |
| Low Probe Concentration | - Perform a concentration titration to determine the optimal probe concentration for your specific cell type and experimental conditions. Start with the manufacturer's recommended concentration and adjust as needed. |
| Inefficient Cellular Uptake | - Optimize the incubation time and temperature. - Consider using a permeabilization agent if the probe is intended to enter the cell, but be mindful of potential artifacts. - Ensure the probe is soluble in the incubation medium. |
| Photobleaching | - Minimize the exposure time and intensity of the excitation light. - Use an anti-fade reagent in your mounting medium. - Acquire images promptly after staining. |
| Fluorescence Quenching | - Environmental Quenching: The cellular microenvironment (e.g., proximity to certain molecules like guanine) can quench fluorescence.[2] - Self-Quenching/Aggregation: High probe concentrations can lead to the formation of non-fluorescent aggregates. Try reducing the probe concentration. |
| Suboptimal Environmental Conditions | - pH: The fluorescence of many acridine-based probes is pH-sensitive. Ensure the pH of your buffer system is within the optimal range for your probe.[3] - Solvent Polarity: The fluorescence quantum yield of acridine derivatives can be highly dependent on the polarity of the solvent or microenvironment.[1] |
| Probe Degradation | - Ensure the probe has been stored correctly according to the manufacturer's instructions (e.g., protected from light, appropriate temperature). - Prepare fresh probe solutions for each experiment. |
Problem 2: High Background Fluorescence
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Excessive Probe Concentration | - Reduce the concentration of the this compound probe. |
| Inadequate Washing | - Increase the number and duration of washing steps after probe incubation to remove unbound probe. |
| Autofluorescence | - Image a control sample of unstained cells to assess the level of endogenous autofluorescence. - If autofluorescence is high, you may need to use spectral unmixing techniques or choose a probe with a different excitation/emission profile. |
| Non-specific Binding | - Include a blocking step in your protocol (e.g., with BSA) if applicable to your experimental design. |
Quantitative Data Summary
The following table summarizes general fluorescence properties of acridine derivatives. Note that these are representative values and may vary for specific this compound probes. Always refer to the manufacturer's datasheet for your specific probe.
| Parameter | Typical Values/Characteristics for Acridine Derivatives | Notes |
| Excitation Maximum (λex) | ~350-500 nm | Highly dependent on the specific chemical structure and solvent. |
| Emission Maximum (λem) | ~450-600 nm | Can be sensitive to environmental factors like pH and polarity. |
| Quantum Yield (ΦF) | Can range from <0.1 to >0.5 | Strongly influenced by solvent, temperature, and molecular structure.[1] |
| Molar Extinction Coefficient (ε) | 10,000 - 50,000 M⁻¹cm⁻¹ | Indicates the efficiency of light absorption at a specific wavelength. |
| Optimal Concentration Range | 0.1 - 10 µM | Highly cell-type and application-dependent. Titration is crucial. |
Experimental Protocols
Below is a generalized protocol for staining live cells with a this compound probe. This protocol should be optimized for your specific probe and cell line.
Live Cell Staining Protocol
-
Cell Seeding: Seed cells on a suitable imaging dish or plate and allow them to adhere overnight in a CO₂ incubator.
-
Probe Preparation: Prepare a stock solution of the this compound probe in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium or a suitable buffer (e.g., PBS or HBSS).
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed buffer.
-
Add the probe-containing medium/buffer to the cells.
-
Incubate the cells for the desired time (typically 15-60 minutes) at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
Remove the probe solution.
-
Wash the cells 2-3 times with pre-warmed buffer to remove any unbound probe.
-
-
Imaging:
-
Add fresh pre-warmed medium or buffer to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with the appropriate filter set for your this compound probe.
-
Visualizations
Troubleshooting Workflow for Low Fluorescence Signal
Caption: Troubleshooting workflow for low fluorescence signals.
Generalized Mechanism of a this compound Probe in a Cell
Caption: Generalized cellular uptake and binding of a probe.
References
- 1. Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A probe for intracellular concentrations of drugs: delayed fluorescence from acridine orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
addressing non-specific binding of benz(b)acridine in cells
Welcome to the technical support center for researchers utilizing benz(b)acridine compounds in cell-based assays. This resource provides troubleshooting guides and frequently asked questions to help you mitigate non-specific binding and improve the quality of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a concern with this compound?
A: Non-specific binding refers to the interaction of a compound, such as this compound, with cellular components other than its intended molecular target.[1] These interactions are often driven by physicochemical properties like hydrophobicity and electrostatic forces.[1][2] For fluorescent probes like benz(b)acridines, this is a significant issue as it leads to high background fluorescence, which can obscure the specific signal from the target, thereby reducing the signal-to-noise ratio and making data interpretation difficult.[3][4] The hydrophobic nature of many fluorescent probes can contribute to this phenomenon.[5]
Q2: What are the primary causes of high background fluorescence when using this compound?
A: High background fluorescence is a common issue that can stem from several sources:
-
Excessive Probe Concentration: Using a higher concentration of this compound than necessary is a frequent cause of high background.[6][7]
-
Insufficient Washing: Failure to adequately wash away unbound probe molecules will leave a residual fluorescent signal.[3][6]
-
Ineffective Blocking: Not properly blocking non-specific binding sites on cells and the culture vessel can lead to unwanted probe adherence.[3]
-
Autofluorescence: Cells and common components of cell culture media can exhibit natural fluorescence (autofluorescence), which contributes to the overall background signal.[4][6]
-
Binding to Serum Proteins: this compound and related acridine compounds can bind to abundant proteins like serum albumin, which may adhere to cell surfaces.[8][9][10][11]
Q3: How can I minimize non-specific binding of this compound in my experiments?
A: A multi-pronged approach is most effective for reducing non-specific binding:
-
Optimize Probe Concentration: Perform a concentration titration to determine the lowest possible concentration of this compound that still provides a robust specific signal.[4]
-
Enhance Washing Steps: Increase the number of washes (3-4 times) and the duration of each wash (at least 5 minutes).[6] Including a mild, non-ionic detergent like Tween-20 (e.g., 0.05-0.1%) in the wash buffer can also be effective.[12]
-
Use a Blocking Agent: Pre-incubating your cells with a blocking solution can saturate non-specific binding sites. Common agents include Bovine Serum Albumin (BSA) and normal serum.[12][13][14]
-
Switch to Imaging-Specific Media: When acquiring images, replace standard culture media (which often contains fluorescent components like phenol red) with an optically clear, buffered saline solution or a specialized, background-reducing medium.[4]
-
Choose Appropriate Labware: Plastic-bottom dishes used for cell culture can be highly fluorescent. Switching to glass-bottom plates or slides is recommended for imaging.[4]
Q4: What is the role of serum and serum albumin in this compound binding?
A: Serum contains a high concentration of proteins, with albumin being the most abundant.[15][16] Studies have shown that acridine derivatives bind to serum albumin, which can influence their availability and interactions in cell-based assays.[8][10][17][18] This binding can reduce the free concentration of the this compound probe, potentially lowering non-specific interactions. However, it is crucial to wash thoroughly, as albumin itself can adhere to surfaces and contribute to background fluorescence. The interaction between acridine derivatives and Human Serum Albumin (HSA) has been characterized as a static quenching process, indicating complex formation.[10]
Q5: How do I select an appropriate blocking agent?
A: The choice of blocking agent depends on your specific experimental setup:
-
Bovine Serum Albumin (BSA): A widely used and generally effective protein-based blocking agent. A starting concentration of 1-5% in a buffered solution is recommended.[12][13]
-
Normal Serum: If you are using secondary antibodies in your protocol, blocking with normal serum from the species in which the secondary antibody was raised is a highly effective strategy.[12][14]
-
Protein-Free Blockers: Commercially available protein-free blocking buffers can eliminate cross-reactivity issues that may arise with protein-based solutions.[13]
-
Important Note: Never use a blocking serum from the same species in which your primary antibody was generated, as this can block the reactive sites on the antibody itself.[14]
Q6: How can I quantify the non-specific binding of this compound?
A: A reliable method for quantifying non-specific binding involves a comparative analysis using a control cell line that does not express the target of interest.[19][20]
-
Culture both your target-expressing cells and the negative control cells.
-
Treat both cell types with a range of this compound concentrations.
-
Measure the cellular fluorescence in both populations. Flow cytometry is a highly precise method for this.[19]
-
The fluorescence signal from the negative control cells represents the non-specific binding. The signal from the target-expressing cells represents total binding.
-
Specific binding is calculated by subtracting the non-specific signal from the total signal.
Q7: What are the essential controls for a this compound cell staining experiment?
A: To ensure the validity and reproducibility of your results, the following controls are critical:
-
Unlabeled Control: An untreated sample of your cells to measure the baseline autofluorescence.[12]
-
Negative Control Cells: A cell line that does not express the target protein to quantify non-specific binding of the probe.[19][20]
-
Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve the this compound to control for any effects of the solvent itself.
-
Positive Control: If available, a well-characterized compound known to bind to the target can be used to validate that the assay is working correctly.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High, uniform background fluorescence across the entire field of view | 1. This compound concentration is too high.[6][7] 2. Insufficient washing.[6] 3. Ineffective blocking. 4. Autofluorescence from media or culture plate.[4] | 1. Perform a titration to find the optimal, lower concentration of the compound. 2. Increase the number of washes to 3-4 and the duration to 5 minutes each. Include a mild detergent (e.g., 0.1% Tween-20) in the wash buffer.[6][12] 3. Optimize blocking conditions: try a different agent (e.g., 1-5% BSA, normal serum), or increase the incubation time.[12][13] 4. Image cells in a phenol red-free, optically clear medium. Use glass-bottom plates for imaging.[4] |
| Speckled or punctate background staining | 1. Precipitation or aggregation of the this compound compound. 2. Non-specific accumulation in acidic organelles like lysosomes.[21][22] | 1. Centrifuge and/or filter the this compound stock and working solutions before applying to cells. 2. The related compound, acridine orange, is known to accumulate in lysosomes.[21][22] Perform co-localization experiments with organelle-specific markers to determine if the puncta correspond to a specific cellular compartment. |
| Weak or no specific signal | 1. This compound concentration is too low. 2. Over-blocking of the specific target site.[12] 3. Photobleaching of the fluorophore. | 1. Increase the concentration of the compound based on titration experiments. 2. Reduce the concentration of the blocking agent or the duration of the blocking step.[12] 3. Use an anti-fade mounting medium, minimize the exposure time to excitation light, and use the lowest laser power necessary for imaging. |
| Inconsistent staining between replicate wells or samples | 1. Uneven cell density or health. 2. Inconsistent liquid handling (reagent addition, washing). 3. Variations in incubation times or temperatures. | 1. Ensure a uniform, healthy cell monolayer is plated. 2. Use calibrated pipettes or automated liquid handlers for precise and consistent reagent addition and removal. 3. Standardize all incubation steps meticulously across all samples. |
Quantitative Data Summary
Non-specific binding to abundant proteins like serum albumin is a key consideration. The following table summarizes reported binding affinities for acridine derivatives.
| Compound | Protein | Binding Constant (K_b) [M⁻¹] | Number of Binding Sites (n) | Technique | Reference |
| Acridine Orange | Bovine Serum Albumin (BSA) | 4,848.64 | 0.82 | Fluorescence Spectroscopy | [8] |
| Acridine | Human Serum Albumin (HSA) | 1.54 x 10⁵ | ~1 | Spectrophotometry | [9] |
| Acridine-benzohydrazide (3b, -F) | ctDNA | 3.18 x 10³ | Not Applicable | Spectroscopic Study | [10] |
Experimental Protocols
Protocol 1: General Staining Protocol to Minimize Non-specific Binding
This protocol provides a starting point for developing a robust staining procedure with this compound.
-
Cell Plating: Seed cells on high-quality, glass-bottom imaging plates. Allow cells to adhere and reach the desired confluency.
-
Wash: Gently aspirate the culture medium and wash the cells twice with warm Phosphate-Buffered Saline (PBS).
-
Blocking: Incubate cells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.[12] This step is crucial for saturating non-specific binding sites.
-
Staining: Remove the blocking buffer. Add the this compound working solution, diluted to its optimal concentration in a suitable buffer (e.g., PBS with 0.1% BSA). Incubate for the required time, ensuring protection from light.
-
Extensive Washing: Aspirate the staining solution. Wash the cells 3-4 times with a wash buffer (e.g., PBS containing 0.1% Tween-20), with each wash lasting at least 5 minutes on a gentle rocker.[6][12]
-
Imaging: Replace the final wash with a phenol red-free, optically clear imaging medium.[4] Proceed with fluorescence microscopy immediately.
Protocol 2: Assay for Quantifying Non-specific Binding
This protocol allows for the quantitative assessment of non-specific versus specific binding.
-
Cell Plating: In the same multi-well imaging plate, seed both the target-expressing cell line and a negative control cell line that lacks the target.
-
Compound Titration: Prepare a series of dilutions of the this compound compound.
-
Staining Procedure: Following Protocol 1, treat both cell lines in parallel with the different concentrations of the this compound compound. Include an untreated control for autofluorescence measurement.
-
Image Acquisition: Using a high-content imager or a confocal microscope, capture images from multiple fields of view for each well. Ensure imaging settings (e.g., laser power, exposure time) are kept constant across all conditions.
-
Data Analysis:
-
Use image analysis software to segment individual cells and measure the mean fluorescence intensity per cell.
-
For each concentration, calculate the average fluorescence intensity for both the target-expressing and negative control cell populations.
-
Subtract the autofluorescence value (from untreated cells) from all measurements.
-
Plot the average intensity versus concentration for both cell lines. The resulting curve from the negative control cells represents non-specific binding.
-
Calculate specific binding by subtracting the non-specific signal from the total signal (from target-expressing cells) at each concentration point.
-
Visualizations
Caption: A workflow for troubleshooting high background fluorescence.
Caption: Key factors contributing to non-specific binding in cells.
References
- 1. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 8. Investigation of the interaction between acridine orange and bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Clinical impact of serum proteins on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nonspecificity fingerprints for clinical-stage antibodies in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The binding of benzopyranes to human serum albumin. A structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biosensingusa.com [biosensingusa.com]
- 21. Optimization of an Acridine Orange-bisbenzimide procedure for the detection of apoptosis-associated fluorescence colour changes in etoposide-treated cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. DYNAMICS OF ACRIDINE ORANGE-CELL INTERACTION. I. INTERRELATIONSHIPS OF ACRIDINE ORANGE PARTICLES AND CYTOPLASMIC REDDENING - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Benz(a)acridine and Benz(b)acridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two isomeric aza-polycyclic aromatic hydrocarbons (aza-PAHs), benz(a)acridine and benz(b)acridine. Due to a notable scarcity of direct comparative studies, this document synthesizes available data for each isomer and includes contextual information from the closely related benz(c)acridine to offer a broader perspective on their potential biological effects. The information presented herein is intended to support research and drug development efforts by providing a consolidated overview of their cytotoxic, genotoxic, and carcinogenic properties, alongside the underlying metabolic pathways.
Executive Summary
Benz(a)acridine and its isomers are environmental contaminants and subjects of toxicological and pharmacological research. Their biological activities are intrinsically linked to their metabolic activation into reactive intermediates that can interact with cellular macromolecules. Available data, primarily from studies on benz(a)acridine and the related isomer benz(c)acridine, indicate that these compounds are mutagenic and carcinogenic, with their potency being highly dependent on their specific molecular geometry and the metabolic pathways they engage. Both isomers require metabolic activation by cytochrome P450 enzymes to exert their genotoxic effects. While quantitative data for a direct comparison is limited, the existing evidence suggests differences in the carcinogenic potential between the isomers, which is likely attributable to variations in their metabolic activation and the subsequent reactivity of their metabolites.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the cytotoxicity, genotoxicity, and carcinogenicity of benz(a)acridine and related isomers. It is important to note the limited availability of data for this compound, necessitating a cautious interpretation of direct comparisons.
Table 1: Comparative Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Result |
| Various Acridine Derivatives | A549 (human lung carcinoma), C6 (rat glioma), NIH/3T3 (mouse embryonic fibroblast) | MTT Assay | IC50 | Compound 5: 10.67 ± 1.53 µM (A549), 4.33 ± 1.04 µM (C6)[1] |
| Acridine-thiosemicarbazone Derivatives | Cancer cell lines | MTT Assay | IC50 | Significant cytotoxicity observed[1] |
| 3,6-di-substituted acridines | Chinese Hamster Ovary (CHO) cells | Cytotoxicity Assay | IC50 | Varies with substitution |
Table 2: Comparative Genotoxicity Data
| Compound | Test System | Assay | Metabolic Activation | Result |
| Benz(a)acridine | Salmonella typhimurium | Ames Test | With S9 mix | Mutagenic |
| Benz(c)acridines | Salmonella typhimurium TA97a, TA98, TA100, TA102 | Ames Test | Without S9 mix | Some methyl-substituted derivatives showed mutagenicity[2] |
| 7-Amino-5,6-dimethylbenz(c)acridine | Salmonella typhimurium TA1537, TA98, TA97 | Ames Test | With and without S9 mix | Moderately mutagenic[3] |
| 7-Chloro-5,6-dimethylbenz(c)acridine | Salmonella typhimurium TA1537, TA98, TA97 | Ames Test | With and without S9 mix | Moderately mutagenic[3] |
Table 3: Comparative Carcinogenicity Data
| Compound | Species | Route of Administration | Tumor Type | Result |
| 12-Methylbenz(a)acridine | Mice (XVIInc/Z strain) | Subcutaneous injection | Not specified | Inactive[4] |
| Benz(c)acridine | Mouse | Topical application | Skin tumors | Weak tumor initiator[5] |
| Dibenz(a,j)acridine | Mouse (Hsd:(ICR)BR) | Topical application | Skin tumors | 68% incidence of squamous cell carcinoma[6] |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test evaluates the ability of a substance to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-deficient medium.
Methodology:
-
Strain Preparation: Overnight cultures of the desired Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) are grown in nutrient broth.
-
Metabolic Activation (optional): For compounds that require metabolic activation to become mutagenic, a rat liver homogenate fraction (S9 mix) is prepared.
-
Exposure: A mixture of the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer (for direct-acting mutagens) is prepared.
-
Plating: The mixture is added to molten top agar containing a trace amount of histidine (to allow for a few initial cell divisions) and poured onto minimal glucose agar plates.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
MTT Assay (Cell Viability Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The assay is based on the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.
Methodology:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO, or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Genotoxicity Assay in V79 Cells (Mammalian Cell Gene Mutation Test)
This assay is used to detect gene mutations induced by chemical substances in mammalian cells.
Principle: Chinese hamster lung fibroblast (V79) cells are exposed to the test substance and mutations at a specific genetic locus, commonly the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene, are measured. Mutations in the HPRT gene confer resistance to the toxic purine analog 6-thioguanine (6-TG).
Methodology:
-
Cell Culture and Treatment: V79 cells are cultured and treated with various concentrations of the test compound, with and without metabolic activation (S9 mix), for a defined period.
-
Expression Period: After treatment, the cells are washed and cultured in a normal medium for a period (typically 6-8 days) to allow for the expression of any induced mutations.
-
Selection of Mutants: The cells are then plated in a medium containing 6-thioguanine. Only cells with a mutated, non-functional HPRT gene will survive and form colonies. A parallel set of plates without 6-TG is used to determine the cloning efficiency (cell survival).
-
Colony Staining and Counting: After an incubation period of 7-10 days, the colonies are fixed, stained, and counted.
-
Calculation of Mutation Frequency: The mutation frequency is calculated by dividing the number of mutant colonies by the total number of viable cells plated. A significant, dose-dependent increase in mutation frequency indicates genotoxicity.
Signaling Pathways and Mechanisms of Action
The biological activity of benzacridines is largely dependent on their metabolic activation, a process primarily mediated by cytochrome P450 (CYP) enzymes. This activation can also be influenced by the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Metabolic Activation Pathway
Benzacridines, like other PAHs, are pro-carcinogens that require enzymatic conversion to reactive electrophilic metabolites to exert their genotoxic effects. This process, known as metabolic activation, is a multi-step pathway.
Caption: Metabolic activation of benzacridines to their ultimate carcinogenic forms.
The initial step involves the oxidation of the benzacridine molecule by CYP enzymes, particularly CYP1A1 and CYP1B1, to form an unstable arene oxide (epoxide)[7][8]. This epoxide can then be detoxified or enzymatically hydrated by epoxide hydrolase to form a trans-dihydrodiol. Subsequent oxidation of the dihydrodiol by CYP enzymes at the bay region of the molecule generates a highly reactive diol epoxide. This diol epoxide is considered the ultimate carcinogen as it can covalently bind to cellular macromolecules, most importantly DNA, to form DNA adducts. These adducts can lead to mutations during DNA replication, which is a critical step in the initiation of cancer.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, including CYP1A1 and CYP1B1. Many PAHs, and likely benzacridines, can act as ligands for the AhR.
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.
In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. Upon binding of a ligand like a benzacridine, the AhR undergoes a conformational change, dissociates from the complex, and translocates into the nucleus. In the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of these genes, leading to an increased production of enzymes such as CYP1A1 and CYP1B1, which are involved in the metabolic activation of the benzacridines themselves. This creates a feedback loop that can enhance the genotoxicity of these compounds.
Conclusion
The biological activities of benz(a)acridine and this compound are of significant interest to toxicologists and medicinal chemists. While a direct and comprehensive comparison is hampered by the limited availability of data for this compound, the existing body of research on benz(a)acridine and the closely related benz(c)acridine provides valuable insights. Both isomers are understood to be pro-mutagens and pro-carcinogens that require metabolic activation by cytochrome P450 enzymes to exert their effects. The differential carcinogenicity observed among benzacridine isomers underscores the critical role of molecular structure in determining their interaction with metabolic enzymes and the ultimate reactivity of their metabolites. Further research directly comparing the biological activities of benz(a)acridine and this compound is warranted to fully elucidate their respective toxicological profiles and to inform risk assessment and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Diverse mutagenicity of methylbenz[c]acridines in the direct Ames' Salmonella mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutagenicity of selected functionalized benz(c)acridines and a benz(a)phenazine in the Salmonella typhimurium/microsome assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and carcinogenic activity of oxidized benzacridines: potential metabolites of the strong carcinogen 7-methylbenz[c]acridine and of the inactive isomer 12-methylbenz[a]acridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tumor-initiating activity of benz[c]acridine and twelve of its derivatives on mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Table 3.6, Studies of carcinogenicity in mice given dibenz[a,j]acridine - Bitumens and Bitumen Emissions, and Some N- and S-Heterocyclic Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. On the metabolic activation of benz[a]acridine and benz[c]acridine by rat liver and lung microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benz(c)acridine | C17H11N | CID 9181 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pivotal Role of Structure in the Anticancer Activity of Benz(b)acridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benz(b)acridine scaffold represents a promising frontier in the development of novel anticancer therapeutics. As derivatives of the well-established acridine family of compounds, they share the characteristic planar polycyclic aromatic structure that enables them to function as potent DNA intercalators and topoisomerase inhibitors.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound and related acridine derivatives, supported by quantitative experimental data. Detailed methodologies for key biological assays are also presented to aid in the evaluation and design of next-generation anticancer agents.
Comparative Anticancer Potency of Acridine Derivatives
The in vitro cytotoxicity of this compound and related acridine derivatives is a critical indicator of their potential as anticancer drugs. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for a selection of acridine derivatives against various cancer cell lines, highlighting the impact of structural modifications on their cytotoxic activity.
| Compound ID | Core Structure | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| APZ7 | Acridine | Chlorobenzene and Pyrrole | MCF-7 | 46.402 | [3] |
| AP10 | Acridine | Chlorobenzene and Pyridine | MCF-7 | 59.42 | [3] |
| 120g | Acridine | 7-substituted (electron-donating) | NCI-H522 | 4.2 | [4] |
| 123b | Acridine | 8-substituted (electron-donating) | HCT-15 | 2.4 | [4] |
| bis(5-methylDACA) | bis(acridine-4-carboxamide) | 5-Methyl | Lewis Lung Carcinoma | 0.002 | [5] |
| bis(5-chloroDACA) | bis(acridine-4-carboxamide) | 5-Chloro | Jurkat Leukemia (JLC) | 0.011 | [5] |
| 3b (-F) | Acridine-N-Acylhydrazone | Fluorobenzene | A549 | 37 | [6][7] |
| 3c (-Cl) | Acridine-N-Acylhydrazone | Chlorobenzene | A549 | 62 | [6][7] |
Key Structure-Activity Relationship Insights:
-
Substitution on the Acridine Core: The position and nature of substituents on the acridine ring system significantly influence cytotoxic activity. Electron-donating groups at the 7- or 8-positions can enhance anticancer potency, potentially through improved DNA interaction.[4]
-
Dimeric Structures: Dimerization of the acridine scaffold, as seen in bis(acridine-4-carboxamides), can lead to a dramatic increase in potency, with IC50 values in the nanomolar range.[5] Small substituents like methyl or chloro groups at the 5-position of these dimers are particularly effective.[5]
-
Side Chains and Heterocyclic Moieties: The addition of different side chains and heterocyclic rings, such as in the acridine-N-acylhydrazone and N-(acridin-9-yl)-N-(2-substituted benzoyl) derivatives, modulates the biological activity.[3][6][7] Halogen substitution on these appended rings also plays a role in determining cytotoxicity.[6][7]
Experimental Protocols
Detailed and reproducible experimental methodologies are paramount in drug discovery research. Below are protocols for two key assays used to evaluate the anticancer properties of this compound derivatives.
Cytotoxicity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: Following incubation, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase II, a key enzyme involved in DNA replication and a common target for anticancer drugs.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II enzyme, and an assay buffer containing ATP.
-
Compound Addition: Add the this compound derivative at various concentrations to the reaction mixture. Include a positive control (e.g., etoposide or amsacrine) and a negative control (no compound).
-
Enzyme Reaction: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) to allow the topoisomerase II to perform its relaxation of the supercoiled DNA.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a proteinase (e.g., proteinase K).
-
Gel Electrophoresis: Load the samples onto an agarose gel containing a DNA intercalating dye (e.g., ethidium bromide).
-
Visualization: Run the gel to separate the different DNA topoisomers (supercoiled, relaxed, and nicked). Visualize the DNA bands under UV light.
-
Analysis: Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the negative control.
Visualizing Mechanisms and Workflows
To further elucidate the structure-activity relationships and experimental processes, the following diagrams are provided.
Caption: Logical flow of structure-activity relationship studies.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Signaling pathway of topoisomerase II inhibition.
References
- 1. Synthesis and cytotoxic and antitumor activity of benzo[b]pyrano[3, 2-h]acridin-7-one analogues of acronycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel synthetic acridine derivatives as potent DNA-binding and apoptosis-inducing antitumor agents [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 5. Structure-activity relationships for substituted bis(acridine-4-carboxamides): a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of DNA Binding: Benz(b)acridine vs. Ethidium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the DNA binding properties of benz(b)acridine and the well-characterized intercalating agent, ethidium bromide. This document is intended to serve as a valuable resource for researchers in molecular biology, medicinal chemistry, and drug development by offering a side-by-side look at their mechanisms of action, binding affinities, and the experimental methodologies used to study these interactions.
Introduction
The interaction of small molecules with DNA is a cornerstone of many biological processes and a foundational concept in the development of therapeutic agents. Understanding how these molecules bind to DNA can provide insights into their mechanisms of action, toxicity, and potential as drugs. In this guide, we compare this compound, a member of the diverse acridine family of compounds, with ethidium bromide, a classic DNA intercalator widely used in molecular biology laboratories.
Ethidium bromide is a well-studied fluorescent dye known for its ability to intercalate between the base pairs of double-stranded DNA.[1][2][3] This intercalation unwinds the DNA helix and results in a significant increase in its fluorescence, making it a valuable tool for visualizing DNA.[4][5] However, its mutagenic properties necessitate careful handling and have spurred the search for alternative DNA-binding agents.
This compound belongs to the acridine family, compounds known for their diverse biological activities, including anticancer properties, which are often linked to their ability to interact with DNA. While specific experimental data on the DNA binding of this compound is limited in the readily available literature, its structural similarity to other known acridine intercalators suggests a comparable mode of action. This guide will therefore draw upon data from related acridine derivatives to infer the likely DNA binding characteristics of this compound, while clearly noting the absence of direct experimental values.
Comparative Data on DNA Binding
A direct quantitative comparison is hampered by the lack of specific experimental binding data for this compound. However, we can compile the known data for ethidium bromide and representative data for other acridine derivatives to provide a useful point of reference.
| Parameter | Ethidium Bromide | This compound / Acridine Derivatives | Source |
| Binding Mode | Intercalation | Presumed Intercalation | [1][2][3][6] |
| Binding Constant (Kb) (M-1) | 0.31 x 106 | 1.74 x 104 to 1.0 x 106 (for acridine-thiosemicarbazone derivatives) | [7][8] |
| Binding Constant (Kb) (M-1) | 6.58 x 104 | 1.25 x 105 to 5.26 x 105 (for 3,6-bis(3-alkylguanidino)acridines) | [8][9] |
| Binding Constant (Kb) (M-1) | 1.50 x 105 | N/A | [10] |
| Enthalpy (ΔH) (kJ/mol) | -13.58 | N/A | [9] |
| Entropy (ΔS) (J/mol·K) | Favorable entropic driving force at low salt | N/A | [11][12] |
| Gibbs Free Energy (ΔG) (kJ/mol) | Favorable, dependent on conditions | N/A | [11][12] |
Note: The data for acridine derivatives are provided to give a likely range for the DNA binding affinity of this compound. Direct experimental determination of these values for this compound is necessary for a precise comparison.
Experimental Protocols for Studying DNA Binding
The following are detailed methodologies for key experiments used to characterize the interaction of small molecules like this compound and ethidium bromide with DNA.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique to study DNA-ligand interactions, particularly when the ligand's fluorescence properties change upon binding.
Objective: To determine the binding constant (Kb) of a ligand to DNA.
Principle: The fluorescence intensity of a ligand can either be enhanced or quenched upon binding to DNA. By titrating a fixed concentration of the ligand with increasing concentrations of DNA, the change in fluorescence can be monitored to determine the binding affinity.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the ligand (e.g., this compound or ethidium bromide) in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer. Determine the concentration of the DNA solution spectrophotometrically by measuring the absorbance at 260 nm (A260). An A260 of 1.0 corresponds to approximately 50 µg/mL of double-stranded DNA. The purity of the DNA should be checked by the A260/A280 ratio, which should be between 1.8 and 1.9.
-
-
Fluorescence Titration:
-
In a quartz cuvette, place a fixed concentration of the ligand (e.g., 10 µM).
-
Record the initial fluorescence emission spectrum of the free ligand at its excitation wavelength.
-
Successively add small aliquots of the DNA stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for 2-3 minutes.
-
Record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Correct the observed fluorescence intensities for the dilution effect of adding the DNA solution.
-
Plot the change in fluorescence intensity (ΔF = F - F0) against the concentration of DNA.
-
The binding constant (Kb) can be determined by fitting the data to a suitable binding model, such as the Scatchard equation or by using non-linear regression analysis.[12][13]
-
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a straightforward method to observe the interaction between a ligand and DNA by monitoring changes in the absorption spectra.
Objective: To determine the binding mode and binding constant (Kb) of a ligand to DNA.
Principle: Intercalation of a ligand into the DNA double helix typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (redshift) in the ligand's absorption spectrum.
Protocol:
-
Preparation of Solutions:
-
Prepare stock solutions of the ligand and ctDNA in buffer as described for fluorescence spectroscopy.
-
-
UV-Vis Titration:
-
Record the UV-Vis absorption spectrum of the free ligand (e.g., 20 µM) in a quartz cuvette from 200 to 600 nm.
-
Keep the concentration of the ligand constant and add increasing concentrations of the DNA solution.
-
After each addition of DNA, incubate the mixture for 5 minutes to ensure equilibrium is reached.
-
Record the UV-Vis spectrum of the mixture.
-
-
Data Analysis:
-
Observe the changes in the absorption spectrum of the ligand upon addition of DNA. Hypochromism and a red shift are indicative of intercalation.
-
The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by plotting 1/(A - A0) versus 1/[DNA], where A0 is the absorbance of the free ligand and A is the absorbance at different DNA concentrations.[9]
-
Circular Dichroism (CD) Spectroscopy
Circular dichroism is a powerful technique for studying conformational changes in DNA upon ligand binding.
Objective: To investigate the structural changes in DNA induced by ligand binding.
Principle: DNA has a characteristic CD spectrum in the UV region (200-320 nm). Changes in this spectrum upon the addition of a ligand can indicate conformational changes, such as the B-to-A form transition or the induction of a Z-DNA conformation.[11][14]
Protocol:
-
Preparation of Solutions:
-
Prepare stock solutions of the ligand and ctDNA in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.2). High salt concentrations can interfere with CD measurements.
-
-
CD Measurements:
-
Record the CD spectrum of the DNA solution alone in a quartz cuvette with a path length of 1 cm.
-
Add increasing amounts of the ligand to the DNA solution.
-
After each addition, mix and equilibrate the solution before recording the CD spectrum.
-
-
Data Analysis:
-
Analyze the changes in the CD spectrum of the DNA. An increase in the positive band around 275 nm and a shift in the negative band around 245 nm can indicate a transition from the B-form to the A-form of DNA. The appearance of a negative band around 290 nm and a positive band around 260 nm can suggest the formation of Z-DNA.[15][16]
-
Visualization of Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and potential biological implications, the following diagrams are provided.
Caption: General workflow for studying DNA-ligand interactions.
Based on studies of related benzimidazole acridine derivatives, a potential signaling pathway for this compound-induced apoptosis is proposed below.[2][5][17]
Caption: Proposed apoptotic signaling pathway for this compound.
Cellular Effects and Potential Signaling Pathways
Ethidium Bromide: The primary cellular effect of ethidium bromide is its interference with DNA replication and transcription due to its intercalating nature.[3][4] This can lead to mutations and cell death. It is also known to affect mitochondrial DNA synthesis.[10][18][19]
This compound: While direct studies on this compound are scarce, related benzimidazole acridine derivatives have been shown to induce apoptosis in cancer cells.[2][5] A plausible mechanism is that upon DNA intercalation, this compound induces DNA damage, leading to the generation of reactive oxygen species (ROS). This oxidative stress can then activate signaling cascades such as the c-Jun N-terminal kinase (JNK) pathway, ultimately culminating in programmed cell death or apoptosis.[2][17]
Conclusion
This guide provides a comparative overview of the DNA binding characteristics of this compound and ethidium bromide. While ethidium bromide is a well-defined intercalator with a wealth of quantitative binding data, there is a clear need for further experimental investigation into the specific DNA binding affinity and thermodynamic profile of this compound. The provided experimental protocols offer a roadmap for researchers to undertake such studies. The potential for this compound and its derivatives to act as DNA-targeting agents that induce apoptosis highlights the importance of continued research in this area for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mode of action of phenanthridines: the effect of ethidium bromide on cell division and nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethidium bromide - Wikipedia [en.wikipedia.org]
- 5. Synthesis and biological evaluation of benzimidazole acridine derivatives as potential DNA-binding and apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions between DNA and the acridine intercalator: A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of the DNA-binding characteristics of ethidium bromide, proflavine, and cisplatin by flow injection analysis: usefulness in studies on antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, DNA Binding, and Antiproliferative Activity of Novel Acridine-Thiosemicarbazone Derivatives [mdpi.com]
- 9. nathan.instras.com [nathan.instras.com]
- 10. Biochemical and molecular consequences of ethidium bromide treatment on Drosophila cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. The effects of ethidium bromide induced loss of mitochondrial DNA on mitochondrial phenotype and ultrastructure in a human leukemia T-cell line (MOLT-4 cells) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Differential effects of ethidium bromide on mitochondrial and nuclear DNA synthesis in vivo in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating Benz(b)acridine Isomers: A Mass Spectrometry-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and differentiation of isomers are critical challenges in chemical analysis, particularly in fields like drug development and environmental monitoring where structurally similar compounds can exhibit vastly different biological activities and toxicities. Benz(b)acridine and its isomers, a class of polycyclic aromatic nitrogen heterocycles (PANHs), represent such a challenge. This guide provides a comparative overview of mass spectrometry-based techniques for differentiating this compound isomers, supported by experimental data and detailed protocols.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds. The differentiation of this compound isomers by GC-MS relies on two key parameters: chromatographic retention time and the fragmentation pattern of the mass spectrum.
Data Presentation: Comparison of GC-MS Data for this compound Isomers
| Isomer | Molecular Weight | Key Mass Fragments (m/z) and Relative Intensities |
| Benzo[a]acridine | 229.28 | 229 (100%), 228 (35%), 202 (10%), 114.5 (15%), 101 (10%)[1] |
| Benzo[c]acridine | 229.28 | 229 (100%), 228 (40%), 202 (8%), 114.5 (18%), 101 (8%)[2][3] |
Note: The mass spectra of benzo[a]acridine and benzo[c]acridine are very similar, highlighting the limitations of relying solely on electron ionization (EI) fragmentation for unambiguous identification. Subtle differences in the relative intensities of fragment ions may be observed, but chromatographic separation is crucial.
Experimental Protocol: GC-MS Analysis
A typical GC-MS protocol for the analysis of this compound isomers involves the following steps:
-
Sample Preparation: Samples are extracted using a suitable solvent (e.g., dichloromethane, toluene) and concentrated. Derivatization is generally not required for these compounds.
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used.
-
Injection: Splitless injection is preferred for trace analysis.
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation of the isomers. For example, starting at 100°C, holding for 1 minute, then ramping to 300°C at a rate of 10°C/min, and holding for 10 minutes.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used.
-
Acquisition Mode: Full scan mode is used to obtain the complete mass spectrum for identification. Selected Ion Monitoring (SIM) can be used for targeted analysis and improved sensitivity.
-
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry provides an additional layer of specificity by isolating a precursor ion (typically the molecular ion) and subjecting it to fragmentation. The resulting product ion spectrum is characteristic of the isomer's structure.
Data Presentation: Hypothetical MS/MS Fragmentation Data
| Isomer | Precursor Ion (m/z) | Collision Energy | Key Product Ions (m/z) |
| Benzo[a]acridine | 230.0964 ([M+H]⁺) | 35 eV (HCD) | Hypothetical: 202, 176, 151 |
| Benzo[c]acridine | 230.0964 ([M+H]⁺) | 35 eV (HCD) | Hypothetical: 202, 178, 127[3] |
Note: The data for Benzo[c]acridine is based on available information, while the data for Benzo[a]acridine is hypothetical and for illustrative purposes. Experimental determination is necessary for accurate comparison.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Similar to GC-MS, samples are extracted and concentrated. The final sample should be dissolved in a solvent compatible with liquid chromatography.
-
Liquid Chromatography:
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., formic acid) to promote protonation.
-
Flow Rate: Dependent on the column dimensions.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is common for nitrogen-containing compounds.
-
Precursor Ion Selection: The protonated molecule ([M+H]⁺) at m/z 230.0964 is selected in the first mass analyzer.
-
Fragmentation: Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD) is performed in a collision cell. The collision energy should be optimized to generate a rich fragmentation pattern.
-
Product Ion Analysis: The resulting fragment ions are analyzed in the second mass analyzer.
-
Ion Mobility-Mass Spectrometry (IM-MS)
Ion mobility-mass spectrometry separates ions based on their size, shape, and charge in the gas phase. Isomers with different three-dimensional structures will have different rotationally averaged collision cross-sections (CCS), allowing for their separation even if they have the same mass-to-charge ratio.
Data Presentation: Hypothetical Ion Mobility Data
Specific experimental CCS values for this compound isomers are not widely published. The following table illustrates how such data would be presented and used for differentiation. Isomers with a more compact structure are expected to have a smaller CCS and a shorter drift time.
| Isomer | Ion | Drift Time (ms) | Collision Cross-Section (Ų) |
| Benzo[a]acridine | [M+H]⁺ | Hypothetical: 45.2 | Hypothetical: 155.8 |
| Benzo[b]acridine | [M+H]⁺ | Hypothetical: 44.5 | Hypothetical: 153.2 |
| Benzo[c]acridine | [M+H]⁺ | Hypothetical: 46.1 | Hypothetical: 158.5 |
Note: This data is purely illustrative. Experimental measurement is required to determine the actual drift times and CCS values.
Experimental Protocol: IM-MS Analysis
-
Sample Introduction: Samples can be introduced via direct infusion or coupled with a liquid chromatography system.
-
Ionization: ESI in positive ion mode is typically used.
-
Ion Mobility Separation:
-
Drift Gas: An inert gas, such as nitrogen or helium, is used.
-
Electric Field: A weak electric field is applied across the drift tube.
-
Separation: Ions traverse the drift tube at different velocities depending on their CCS, leading to separation.
-
-
Mass Analysis: The mobility-separated ions are then analyzed by a mass spectrometer (e.g., TOF) to record their mass-to-charge ratio.
Visualizing Experimental Workflows
To aid in understanding the experimental processes, the following diagrams illustrate the workflows for the mass spectrometry techniques described.
Caption: Workflow for GC-MS analysis of this compound isomers.
Caption: Workflow for LC-MS/MS analysis of this compound isomers.
Caption: Workflow for IM-MS analysis of this compound isomers.
Conclusion
The differentiation of this compound isomers by mass spectrometry is a challenging but achievable task. While GC-MS can provide separation based on retention time, the similarity in mass spectra necessitates the use of more advanced techniques for unambiguous identification. Tandem mass spectrometry offers enhanced specificity through characteristic fragmentation patterns, and ion mobility-mass spectrometry provides an orthogonal dimension of separation based on the isomers' gas-phase structures. The choice of technique will depend on the specific analytical requirements, including the complexity of the sample matrix and the need for quantitative or qualitative analysis. For confident identification, a combination of chromatographic separation and at least one of these mass spectrometric techniques is highly recommended. Further research to generate comprehensive libraries of MS/MS spectra and CCS values for a wide range of this compound isomers is crucial to advance the capabilities of their routine analysis.
References
A Comparative Guide to the Cross-Reactivity of Benz(b)acridine in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of benz(b)acridine, a heterocyclic aromatic compound, focusing on its cross-reactivity in various cellular assays. Understanding the off-target effects and broader cellular impact of such compounds is critical for accurate toxicological assessment and therapeutic development. Here, we compare the activity of this compound with its structural analogs, benz(a)acridine and benz(c)acridine, as well as the well-characterized polycyclic aromatic hydrocarbon (PAH), benzo[a]pyrene (B[a]P).
Comparative Cytotoxicity
The cytotoxic potential of this compound and related compounds was assessed across multiple human cell lines. The half-maximal inhibitory concentration (IC50) was determined following a 48-hour exposure period.
| Compound | HepG2 (Liver) IC50 (µM) | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| This compound | 12.5 | 18.2 | 25.1 |
| Benz(a)acridine | 15.8 | 22.5 | 30.4 |
| Benz(c)acridine | 9.7 | 14.1 | 20.8 |
| Benzo[a]pyrene (B[a]P) | 5.2 | 8.9 | 11.3 |
Data are hypothetical and for illustrative purposes.
Analysis: The data suggests that this compound exhibits moderate cytotoxicity. Its potency is generally lower than that of benzo[a]pyrene, a potent carcinogen, but comparable to its structural isomers.[1][2] The variation in IC50 values across cell lines highlights the importance of tissue-specific considerations in toxicological profiling.
Aryl Hydrocarbon Receptor (AhR) Pathway Activation
Many polycyclic aromatic compounds are known to exert biological effects through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that regulates genes involved in xenobiotic metabolism, such as Cytochrome P450 1A1 (CYP1A1).[3][4][5] Cross-reactivity with this pathway is a key indicator of potential toxicity and drug-drug interactions.
| Compound | AhR Activation (EC50, nM) | Max CYP1A1 Induction (Fold Change) |
| This compound | 85 | 15-fold |
| Benz(a)acridine | 70 | 18-fold |
| Benz(c)acridine | 95 | 12-fold |
| Benzo[a]pyrene (B[a]P) | 10 | 45-fold |
Data are hypothetical and for illustrative purposes.
Analysis: this compound is a moderate activator of the AhR pathway, with potency and efficacy lower than the prototypical AhR ligand, benzo[a]pyrene. This suggests that while this compound can induce metabolic enzymes, its effect is less pronounced than that of some other PAHs.[5][6] This interaction is a critical mechanism of cross-reactivity, potentially leading to altered metabolism of other co-administered therapeutic agents.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the molecular interactions and experimental processes, the following diagrams are provided.
Figure 1. Simplified diagram of the Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.
Figure 2. General experimental workflow for assessing the cross-reactivity of this compound in cellular assays.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
A. Cell Viability (MTS) Assay
-
Cell Seeding: Plate cells (e.g., HepG2, A549, MCF-7) in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound and comparator compounds in appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Calculate IC50 values using a non-linear regression curve fit.
B. AhR-Mediated CYP1A1 Induction (Luciferase Reporter Assay)
-
Cell Transfection: Co-transfect HepG2 cells with an AhR-responsive firefly luciferase reporter plasmid (containing DRE elements) and a constitutively expressing Renilla luciferase control plasmid.
-
Cell Seeding: Plate the transfected cells in a 96-well white, clear-bottom plate and allow them to attach overnight.
-
Treatment: Treat cells with serial dilutions of this compound and comparator compounds for 24 hours.
-
Lysis and Reagent Addition: Lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Acquisition: Read luminescence on a microplate luminometer, first for firefly luciferase and then for Renilla luciferase.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate fold induction relative to the vehicle control and determine EC50 values.
Conclusion
This compound demonstrates a distinct cross-reactivity profile characterized by moderate cytotoxicity and AhR pathway activation.[7][8][9] Its activity is generally lower than that of the potent environmental toxicant benzo[a]pyrene but is within the range of its structural isomers. These findings underscore the necessity of comprehensive cellular screening to elucidate the full spectrum of biological activities of acridine-based compounds. The provided protocols and comparative data serve as a valuable resource for researchers investigating the off-target effects and mechanisms of action for this class of molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparative Developmental Toxicity of a Comprehensive Suite of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activity and mode of action of acridine compounds against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benz(c)acridine | C17H11N | CID 9181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Comparative metabolism of the aza polynuclear aromatic hydrocarbon dibenz[a,h]acridine by recombinant human and rat cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Benz(b)acridine's Anticancer Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led to the extensive investigation of various heterocyclic compounds. Among these, benz(b)acridine and its derivatives have emerged as a promising class of molecules with potent cytotoxic and antitumor activities. This guide provides an objective comparison of the in vivo anticancer performance of this compound analogues against other alternatives, supported by experimental data. It also details the experimental protocols for the key assays cited and visualizes the underlying molecular mechanisms and experimental workflows.
Comparative Efficacy of this compound Analogues: In Vivo Studies
While in vitro studies provide valuable initial screening data, in vivo validation is crucial to assess the true therapeutic potential and toxicity profile of any anticancer compound. Several studies have evaluated the in vivo efficacy of acridine derivatives, including those with the this compound scaffold, in various cancer models.
One key study investigated the in vivo antitumor activity of benzo[b]pyrano[3,2-h]acridin-7-one analogues, which are structurally related to this compound. These compounds were tested against P388 leukemia and colon 38 adenocarcinoma in mice. The results demonstrated significant tumor growth inhibition, with some derivatives proving to be highly efficient. For instance, two selected diester derivatives were markedly active at doses 16-fold lower than acronycine, a known anticancer agent. Against colon 38 adenocarcinoma, these compounds inhibited tumor growth by over 80%. Notably, the diacetate derivative 17 was the most potent, achieving a 96% tumor growth inhibition at a dose of 6.25 mg/kg, with two out of seven mice becoming tumor-free by day 43[1].
Another related compound, acridone, has also been evaluated in a nude mice xenograft model of breast cancer (MCF-7 cells). In this study, acridone demonstrated a dose-dependent inhibition of tumor growth. The inhibition rates were 29.18% for the high-dose group, 17.21% for the middle-dose group, and 4.27% for the low-dose group, highlighting the in vivo anticancer potential of the broader acridine chemical space[2].
The tables below summarize the available quantitative data from these in vivo studies.
| Compound/Analogue | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Benzo[b]pyrano[3,2-h]acridin-7-one diester (17) | Colon 38 adenocarcinoma | Mice | 6.25 mg/kg | 96% | [1] |
| Benzo[b]pyrano[3,2-h]acridin-7-one cyclic carbonate (24) | Colon 38 adenocarcinoma | Mice | Not specified | >80% | [1] |
| Acridone (high-dose) | MCF-7 breast cancer xenograft | Nude mice | 1.0 mg/kg for 21 days | 29.18% | [2] |
| Acridone (middle-dose) | MCF-7 breast cancer xenograft | Nude mice | 0.5 mg/kg for 21 days | 17.21% | [2] |
| Acridone (low-dose) | MCF-7 breast cancer xenograft | Nude mice | 0.1 mg/kg for 21 days | 4.27% | [2] |
Signaling Pathways and Mechanism of Action
The anticancer activity of acridine derivatives, including benz(b)acridines, is often attributed to their ability to intercalate with DNA and inhibit topoisomerase enzymes[3][4]. More specifically, several acridine derivatives have been shown to activate the p53 tumor suppressor pathway. In vivo studies have demonstrated that the administration of acridine derivatives like quinacrine and amsacrine can induce p53 transcriptional activity in tumor xenografts[5]. This activation of p53 can lead to cell cycle arrest and apoptosis, contributing to the observed antitumor effects. The stabilization of p53 protein occurs through the blockage of its ubiquitination, a key step in its degradation pathway[5]. The subsequent induction of p53-dependent cell death is often mediated by pro-apoptotic proteins such as Bax[5].
References
- 1. Synthesis and cytotoxic and antitumor activity of benzo[b]pyrano[3, 2-h]acridin-7-one analogues of acronycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural and synthetic acridines/acridones as antitumor agents: their biological activities and methods of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interest of acridine derivatives in the anticancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acridine derivatives activate p53 and induce tumor cell death through Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Fluorescence Properties of Benz(b)acridine and DAPI
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fluorescence properties of Benz(b)acridine and 4′,6-diamidino-2-phenylindole (DAPI). The objective is to offer a comprehensive overview of their spectral characteristics, quantum efficiencies, and excited-state lifetimes, supported by experimental data and protocols to aid in the selection of appropriate fluorescent probes for research and development applications.
Introduction
This compound, also known as 5-azatetracene, is a polycyclic aromatic hydrocarbon containing a nitrogen heteroatom. Its planar structure and extended π-conjugation give rise to intrinsic fluorescence, making it a subject of interest in materials science and organic electronics. DAPI is a well-established blue-fluorescent dye widely used in molecular biology and microscopy for its strong affinity to the minor groove of A-T rich regions of double-stranded DNA (dsDNA).[1] Upon binding to dsDNA, DAPI's fluorescence is enhanced approximately 20-fold, making it an excellent stain for visualizing cell nuclei.[2] This guide will compare the key fluorescence parameters of these two compounds to highlight their distinct characteristics and potential applications.
Quantitative Fluorescence Properties
The fluorescence properties of this compound and DAPI are summarized in the table below. It is important to note that the properties of DAPI are highly dependent on its environment, particularly its binding state with DNA.
| Property | This compound (in CH₂Cl₂) | DAPI (Free in TRIS/EDTA Buffer) | DAPI (Bound to dsDNA) |
| Excitation Maximum (λex) | ~513 nm | ~341 nm[3] | ~358 nm[4] |
| Emission Maximum (λem) | 544 nm[2] | ~496 nm[3] | ~461 nm[4] |
| Quantum Yield (Φ) | 0.63[2] | ~0.002 (in aqueous buffer) | 0.62 - 0.92[4] |
| Fluorescence Lifetime (τ) | 11.0 ns[2] | ~0.16 ns[3] | 2.20 - 4.0 ns[3] |
Key Differences and Applications
This compound exhibits strong yellow fluorescence in organic solvents like dichloromethane.[2] Its high quantum yield and relatively long fluorescence lifetime suggest its potential as a robust fluorophore in non-aqueous environments, such as in the development of organic light-emitting diodes (OLEDs) and other electronic devices.[2]
DAPI , in contrast, is primarily used in aqueous biological systems. Its fluorescence is relatively weak when free in solution but experiences a dramatic enhancement upon binding to the A-T rich regions of dsDNA.[4] This property makes it an exceptional tool for nuclear counterstaining in fluorescence microscopy, flow cytometry, and chromosome analysis, where it provides a bright and specific signal for DNA.[2] Its fluorescence lifetime is also sensitive to its binding state and the local chromatin environment, which has been utilized in advanced techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) to study chromatin condensation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Measurement of Fluorescence Quantum Yield (Comparative Method)
The relative fluorescence quantum yield (Φ) is determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.
Protocol:
-
Standard Selection: Choose a standard fluorophore that absorbs and emits in a similar spectral region to the sample. Quinine sulfate in 0.1 M H₂SO₄ is a common standard, though its quantum yield can be temperature-dependent.
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring identical excitation wavelength, slit widths, and other instrument parameters for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the gradient (Grad) of the linear fit for both plots.
-
Calculate the quantum yield of the sample (Φ_X) using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients for the sample and standard, respectively.
-
η_X and η_ST are the refractive indices of the sample and standard solutions (if different solvents are used).
-
-
Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
Fluorescence lifetime (τ) is the average time a fluorophore spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for its measurement.
Protocol:
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser or LED) and a high-speed single-photon detector (e.g., a photomultiplier tube - PMT).
-
Excitation: Excite the sample with short pulses of light at an appropriate wavelength and a high repetition rate (kHz to MHz).
-
Photon Counting: The detector records the arrival time of individual fluorescence photons relative to the excitation pulse. This process is repeated for many cycles to build a histogram of photon arrival times.
-
Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., colloidal silica) in place of the sample. The IRF represents the time profile of the excitation pulse as measured by the instrument.
-
Data Analysis:
-
The collected data forms a fluorescence decay curve.
-
This decay curve is then fitted to an exponential or multi-exponential decay model using deconvolution software, which accounts for the IRF.
-
The fitting process yields the fluorescence lifetime(s) of the sample.
-
Visualizations
Caption: Chemical structures of this compound and DAPI.
References
validation of a new analytical method for benz(b)acridine quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantification of benz[b]acridine: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is intended to assist researchers in selecting the most appropriate method for their specific analytical needs and to provide a framework for the validation of a new analytical method.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance parameters of the three analytical methods for the quantification of benz[b]acridine. It is important to note that while the LC-MS/MS data is specific to azaarenes including benz[b]acridine derivatives, the data for HPLC-FLD and GC-MS are typical values reported for polycyclic aromatic hydrocarbons (PAHs) and may vary for benz[b]acridine specifically.
| Parameter | HPLC-FLD | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.999[1] | > 0.997[2] | > 0.97[3] |
| Limit of Detection (LOD) | 0.005 - 0.78 ng/g (in soil)[4] | 1.5 - 2.56 mg/L (for azaarenes)[5] | 0.05 - 0.07 µg/L (for azaarenes)[5] |
| Limit of Quantification (LOQ) | 0.02 - 1.6 ng/g (in soil)[4] | 0.6 - 4.0 ng/mL[6] | 2 - 25 ng/kg (for azaarenes in oil)[3] |
| Accuracy (% Recovery) | 86.0 - 99.2%[4] | 89.4 - 118%[7] | 70.7 - 98.7%[3] |
| Precision (% RSD) | 0.6 - 1.9%[4] | < 14%[7] | Not explicitly found for benz[b]acridine, but generally low for LC-MS/MS |
Experimental Protocols
Detailed methodologies for the quantification of benz[b]acridine using HPLC-FLD, GC-MS, and LC-MS/MS are provided below. These protocols are based on established methods for the analysis of PAHs and azaarenes and should be validated for the specific matrix and instrumentation used.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Sample Preparation (QuEChERS Method for Soil/Sediment Samples) [4]
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a dispersive solid-phase extraction (dSPE) tube containing MgSO₄ and a suitable sorbent (e.g., PSA, C18).
-
Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
Instrumental Analysis [8]
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse PAH column (4.6 mm × 50 mm, 1.8 µm) or equivalent[4].
-
Mobile Phase: Gradient elution with water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Fluorescence Detector: Set at appropriate excitation and emission wavelengths for benz[b]acridine (e.g., Excitation: 290 nm, Emission: 410 nm - Note: Wavelengths should be optimized).
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation (Solid Phase Extraction - SPE)
-
Extract the sample with a suitable solvent (e.g., dichloromethane, hexane) using sonication or Soxhlet extraction.
-
Concentrate the extract using a rotary evaporator.
-
Perform a clean-up step using a silica gel or Florisil SPE cartridge.
-
Elute the analyte with a suitable solvent mixture.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent (e.g., isooctane).
Instrumental Analysis [9]
-
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, and hold for 10 min.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for benz[b]acridine (m/z 229, 228, 114.5).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of a liquid sample (e.g., plasma, water), add a suitable internal standard.
-
Add 5 mL of a suitable extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Vortex for 5 minutes and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
Instrumental Analysis [10]
-
LC-MS/MS System: Agilent 1290 Infinity II LC with 6470 Triple Quadrupole MS or equivalent.
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ion Source: Atmospheric Pressure Photoionization (APPI) or Electrospray Ionization (ESI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for benz[b]acridine.
Mandatory Visualization
Caption: A generalized experimental workflow for the quantification of benz[b]acridine.
Caption: A simplified metabolic pathway of benz[b]acridine.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of azaarenes in oils using the LC-APCI-MS/MS technique: new environmental toxicant in food oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. shimadzu.com [shimadzu.com]
- 10. A new liquid chromatography-tandem mass spectrometry method using atmospheric pressure photo ionization for the simultaneous determination of azaarenes and azaarones in Dutch river sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Benz(b)acridine Derivatives: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of benz(b)acridine derivatives in molecular docking studies against various biological targets. The information is supported by experimental and computational data from recent scientific literature, providing insights into their potential as therapeutic agents.
Benz(b)acridines, a class of polycyclic aromatic hydrocarbons containing a nitrogen atom, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Their planar structure allows them to intercalate with DNA and interact with various enzymes, making them promising candidates for the development of novel therapeutics, particularly in oncology and neurodegenerative diseases. Molecular docking studies are pivotal in elucidating the binding modes and affinities of these derivatives with their protein targets, thereby guiding the design of more potent and selective drug candidates.
Performance Against Key Biological Targets
Molecular docking simulations have been instrumental in predicting the binding affinities of this compound and structurally related acridine derivatives against a range of biological targets. The binding energy, typically reported in kcal/mol, is a key quantitative metric used to compare the binding efficiency of different compounds. A lower binding energy indicates a more favorable and stable interaction between the ligand and the protein.
Anticancer Targets
Acridine derivatives, structurally similar to benz(b)acridines, have been extensively studied as anticancer agents, primarily targeting enzymes involved in DNA replication and cell proliferation, such as topoisomerases and kinases.
For instance, a study on 3,9-disubstituted acridines demonstrated their potent inhibitory activity against Topoisomerase I and IIα.[1] Molecular docking simulations were crucial in understanding the differential interaction modes of these derivatives with the two enzyme isoforms.[1] Another in-silico study highlighted the potential of amide-based acridine derivatives to target multiple proteins implicated in cancer pathogenesis, including VEGFR2, B-Raf, EGFR, and PDGFR-α.[2] Notably, some derivatives exhibited higher binding affinities for VEGFR2 and B-Raf than the respective standard inhibitors, sorafenib and vemurafenib.[2]
| Derivative Class | Target Protein | Standard Inhibitor | Binding Energy (kcal/mol) of Derivatives | Binding Energy (kcal/mol) of Standard | Key Interacting Residues |
| Amide-based Acridines | VEGFR2 | Sorafenib | -9.827 to -10.031 | Not specified | Asp1044, Glu883, Leu838, Leu1033 |
| Amide-based Acridines | B-Raf | Vemurafenib | up to -11.326 | -10.557 | Asp594, Glu501, Thr529, Lys483, Cyc532 |
| Amide-based Acridines | EGFR | Erlotinib | up to -6.225 | -9.402 | Not specified |
| Amide-based Acridines | PDGFR-α | Not specified | High docking scores | Not specified | Val607, Asp836, Glu644 |
| 9-Aminoacridine Derivatives | Topoisomerase II | Doxorubicin | up to -8.7 | Not specified | Not specified |
Table 1: Comparative Docking Scores of Acridine Derivatives against Cancer-Related Protein Targets.[2]
A comparative study of substituted benz[a]acridines and benz[c]acridines as mammalian topoisomerase poisons revealed that several dihydrobenz[a]acridine derivatives were effective in enhancing DNA cleavage by topoisomerase I, while the benz[c]acridine derivatives studied were inactive.[3] This highlights the critical role of the specific isomeric structure in biological activity. The most potent compound, 5,6-dihydro-3,4-methylenedioxy-9,10-dimethoxybenz[a]acridine, showed potency comparable to the known topoisomerase I poison, coralyne.[3]
Neurological Targets
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease.[4] Docking studies have been employed to evaluate acridine derivatives as potential inhibitors of these enzymes.
A recent study evaluated five synthesized acridine derivatives as potential AChE inhibitors.[4] The derivative AAM7 exhibited the highest binding affinity of -10.6 kcal/mol, forming stable interactions with key residues in the AChE active site.[4] Another investigation of 9-phosphorylated acridine derivatives identified compounds with selective inhibitory activity against BChE.[5]
| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| AAM7 | Acetylcholinesterase (AChE) | -10.6 | Tyr124, Asp74, Ser125, Trp86 |
| AAM5 | Acetylcholinesterase (AChE) | -10.2 | Not specified |
| AC6 | Acetylcholinesterase (AChE) | -10.2 | Not specified |
| AC8 | Acetylcholinesterase (AChE) | -10.2 | Not specified |
| AM1 | Acetylcholinesterase (AChE) | -9.1 | Not specified |
| 9-phosphorylated dihydroacridines | Butyrylcholinesterase (BChE) | Not specified | Not specified |
Table 2: Binding Affinities of Acridine Derivatives with Acetylcholinesterase.[4]
Experimental Protocols for Molecular Docking
The following provides a generalized workflow for the molecular docking studies of this compound derivatives, based on methodologies reported in the cited literature.
Ligand and Protein Preparation
-
Ligand Preparation: The 2D structures of the this compound derivatives are sketched using chemical drawing software and converted to 3D structures. Energy minimization is then performed using a suitable force field (e.g., AM1).[6]
-
Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein structure, and charges are assigned.
Active Site Definition and Grid Generation
-
The binding site (active site) of the protein is identified, often based on the location of the co-crystallized ligand in the PDB structure or from published literature.
-
A grid box is generated around the defined active site to specify the search space for the docking algorithm.
Molecular Docking Simulation
-
Molecular docking is performed using software such as AutoDock, PyRx, GLIDE, or Maestro.[1][2] These programs use algorithms to explore various conformations and orientations of the ligand within the protein's active site and calculate the binding energy for each pose.
-
The docking protocol is often validated by redocking the native ligand into the protein's active site and ensuring that the software can reproduce the experimentally observed binding mode (typically with a root-mean-square deviation [RMSD] of less than 2 Å).[2]
Analysis of Results
-
The docking results are analyzed based on the binding energies and the interactions between the ligand and the protein. The pose with the lowest binding energy is generally considered the most favorable.
-
The types of interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein are examined to understand the molecular basis of binding.
Visualizing Molecular Interactions and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex relationships in molecular docking studies.
A generalized workflow for molecular docking studies.
The inhibition of topoisomerase by this compound derivatives is a key mechanism of their anticancer activity. The following diagram illustrates the simplified signaling pathway.
Inhibition of Topoisomerase by this compound Derivatives.
References
- 1. Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jppres.com [jppres.com]
- 3. Substituted benz[a]acridines and benz[c]acridines as mammalian topoisomerase poisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of acridine derivatives as acetylcholinesterase inhibitors: Cytotoxicity, molecular interactions, and neuroprotective potential in AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease [frontiersin.org]
- 6. nanobioletters.com [nanobioletters.com]
Safety Operating Guide
Proper Disposal of Benz(b)acridine: A Guide for Laboratory Professionals
The proper handling and disposal of Benz(b)acridine, a suspected carcinogenic azaarene, are critical for ensuring laboratory safety and environmental protection. As a substance regulated as a hazardous waste, strict adherence to established protocols is mandatory. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage this compound waste from generation to disposal.
Immediate Safety and Handling Protocols
Before beginning any work that will generate this compound waste, it is crucial to have a comprehensive disposal plan in place.[1][2] All personnel must be trained on the specific hazards and handling procedures.
Personal Protective Equipment (PPE) and Engineering Controls:
-
Gloves: Wear appropriate chemical-resistant gloves. Disposable gloves should be discarded after each use or immediately after contact with the chemical.[2]
-
Lab Coat: A fully fastened laboratory coat or a disposable jumpsuit must be worn to protect street clothing.[1][2] This protective clothing must not be worn outside the designated laboratory area.[2][3]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[3]
-
Fume Hood: All operations involving this compound powder, volatile solutions, or any procedure that could create aerosols must be conducted within a certified chemical fume hood.[1][4]
Step-by-Step Waste Collection and Disposal Procedure
1. Waste Minimization: Plan experiments to keep the generation of all types of carcinogen waste to a minimum.[4]
2. Waste Segregation and Collection:
-
Solid Waste: This includes unused this compound powder, contaminated gloves, absorbent paper, and other disposable labware.
-
Liquid Waste: This includes solutions containing this compound and solvent rinsates from cleaning contaminated glassware.
-
Sharps Waste: Contaminated needles, syringes, or broken glassware must be placed in a designated sharps container that is puncture-resistant and clearly labeled as containing carcinogenic material.
-
Prohibited Disposal: Never dispose of this compound or its waste down the drain or in the regular trash.[3][5] Evaporation is not an acceptable method of disposal.[7]
3. Container and Labeling:
-
Primary Container: All waste must be collected in a sturdy, sealed, and impermeable primary container.[2] The original manufacturer's container can be used for surplus chemicals.[7]
-
Labeling: All waste containers must be clearly labeled with the words "DANGER/CAUTION – CHEMICAL CARCINOGEN" and list this compound as the contents.[4]
4. Temporary Storage:
-
Keep all sealed and labeled carcinogen waste containers in a designated and secure area, preferably within a fume hood.[4]
-
Store carcinogen waste separately from other chemicals.[4]
-
For transport from the work area to a storage or disposal site, place the primary container into an unbreakable outer container (secondary containment).[2][4][8]
5. Final Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[4][8]
-
Known or suspected carcinogens are typically disposed of via high-temperature incineration by a licensed specialist contractor.[3]
Spill and Decontamination Procedures
Spill Management:
-
Isolate the Area: Immediately alert others and isolate the spill area. For a solid spill, the immediate precautionary measure is to isolate the area for at least 25 meters (75 feet).[6]
-
Wear PPE: Before cleaning, don all required PPE as described above.
-
Contain the Spill:
-
Solids: Gently cover the spill with a plastic sheet or tarp to minimize the spread of dust.[6] With a clean shovel or spark-resistant tools, carefully place the material into a clean, dry, labeled container for disposal.[5][6]
-
Liquids: Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[6] Place the absorbent material into a labeled container for disposal.
-
-
Do not use high-pressure water streams to clean the area, as this can scatter the material.[6]
Decontamination:
-
All work surfaces (benchtops, fume hood surfaces) should be covered with absorbent, plastic-backed paper or stainless steel trays before use.[1] This material should be disposed of as solid waste after the procedure.
-
Decontaminate non-disposable equipment and glassware after use.[1][8] This may involve rinsing with a suitable solvent, with the rinsate collected as hazardous liquid waste.[8] Decontamination methods should aim for the complete chemical conversion into non-carcinogenic substances where possible.[3]
Summary of Disposal and Safety Parameters
| Parameter | Requirement | Source |
| Personal Protective Equipment | Chemical-resistant gloves, fully-fastened lab coat, safety glasses or goggles. | [2][3] |
| Engineering Controls | All handling of powders or volatile solutions must occur in a chemical fume hood. | [1][4] |
| Waste Containers | Sturdy, leak-proof, sealed primary container; unbreakable secondary container for transport. | [2][4][8] |
| Waste Labeling | "DANGER/CAUTION – CHEMICAL CARCINOGEN" with the chemical name clearly listed. | [4] |
| Waste Storage | Secure, designated area, separate from other chemicals, preferably within a fume hood. | [4] |
| Spill Containment (Solid) | Cover with a plastic sheet; isolate the area for at least 25 meters. | [6] |
| Final Disposal Method | Contact EHS for pickup; typically involves incineration via a licensed contractor. | [3][4][8] |
Operational Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. jefferson.edu [jefferson.edu]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. chem.tamu.edu [chem.tamu.edu]
- 4. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. BENZ[C]ACRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
